molecular formula C7H12N4S B2558121 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 67869-94-7

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B2558121
CAS No.: 67869-94-7
M. Wt: 184.26
InChI Key: YILAROBYBHNHHI-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is a nitrogen-sulfur heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This molecule features a piperazine ring linked to a 3-methyl-1,2,4-thiadiazole ring, a scaffold known for its diverse biological activities. The 1,2,4-thiadiazole moiety is a privileged structure in medicinal chemistry, frequently explored for developing antiviral and anti-infective agents . The specific substitution pattern and the presence of the piperazine group make it a valuable building block for constructing more complex molecules, as seen in related compounds like 1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine and 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine . Researchers utilize this compound as a key synthetic intermediate in the design and synthesis of novel therapeutic candidates, particularly in screening programs for central nervous system (CNS) targets, enzyme inhibition, and antimicrobial activity. Its mechanism of action is not compound-specific but is derived from the properties of the final molecule it helps create. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) must be consulted and followed prior to handling.

Properties

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAROBYBHNHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1,2,4-Thiadiazole Piperazine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at generating novel chemical entities with enhanced pharmacological profiles. This guide provides an in-depth technical exploration of the 1,2,4-thiadiazole piperazine scaffold, a construct that marries the unique electronic properties of the 1,2,4-thiadiazole ring with the versatile pharmacokinetic and pharmacodynamic attributes of the piperazine moiety. We will dissect the rationale behind this scaffold's design, delve into its synthetic methodologies, explore its diverse therapeutic applications, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Rationale for a Hybrid Scaffold

The process of drug discovery is an intricate journey of molecular design, synthesis, and evaluation. The concept of "privileged scaffolds" has emerged as a powerful strategy, focusing on molecular frameworks that are capable of binding to multiple biological targets. The 1,2,4-thiadiazole and piperazine rings are both considered privileged structures in their own right. Their combination into a single molecular entity creates a synergistic scaffold with significant potential.

The 1,2,4-Thiadiazole Moiety: An Electrophilic Pharmacophore

The 1,2,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its key features in a medicinal chemistry context include:

  • Electrophilic Nature: The N-S bond within the 1,2,4-thiadiazole ring is susceptible to nucleophilic attack, particularly by the thiol groups of cysteine residues in proteins. This makes it an effective "warhead" for covalent inhibitors, forming a disulfide bond and leading to irreversible enzyme inactivation.[1]

  • Bioisosteric Replacement: The 1,2,4-thiadiazole can act as a bioisostere for other chemical groups, such as pyrimidines or oxadiazoles, offering a unique combination of steric and electronic properties.[2]

  • Diverse Biological Activities: Compounds containing the 1,2,4-thiadiazole ring have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4]

The Piperazine Ring: A Versatile Pharmacokinetic Modulator

The piperazine is a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions. It is one of the most ubiquitous scaffolds in medicinal chemistry due to its favorable properties:

  • Improved Pharmacokinetics: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Synthetic Tractability: The two nitrogen atoms provide convenient handles for synthetic modification, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • Structural Linker: The piperazine ring often serves as a flexible linker to connect two or more pharmacophoric elements, enabling the exploration of chemical space and the optimization of binding interactions with biological targets.

  • Proven Clinical Success: A vast number of FDA-approved drugs across diverse therapeutic areas, including oncology (e.g., Imatinib) and CNS disorders (e.g., Aripiprazole), incorporate the piperazine scaffold, underscoring its clinical significance.[5]

By combining these two scaffolds, medicinal chemists can design molecules that not only possess a specific pharmacophoric element (the 1,2,4-thiadiazole) but also have tunable pharmacokinetic properties and the ability to be readily modified for structure-activity relationship (SAR) studies.

Synthetic Strategies for 1,2,4-Thiadiazole Piperazine Derivatives

The synthesis of 1,2,4-thiadiazole piperazine derivatives typically involves a multi-step approach, culminating in the coupling of the two heterocyclic systems. The specific synthetic route will depend on the desired substitution pattern on both the 1,2,4-thiadiazole and piperazine rings.

A common strategy involves the initial synthesis of a substituted 1,2,4-thiadiazole with a leaving group, which is then displaced by a piperazine derivative. Alternatively, a piperazine-containing building block can be used in the construction of the 1,2,4-thiadiazole ring.

Below is a representative synthetic workflow for the preparation of a 5-(piperazin-1-yl)-1,2,4-thiadiazole derivative.

Experimental Protocol: Synthesis of 3-Aryl-5-(piperazin-1-yl)-1,2,4-thiadiazole

This protocol describes a general method for the synthesis of 3-aryl-5-(piperazin-1-yl)-1,2,4-thiadiazoles, which are valuable intermediates for further functionalization.

Step 1: Synthesis of S-Aroyl-N-cyanothioformimidate

  • To a solution of potassium N-cyanodithiocarbimate (1.0 eq) in a mixture of water and acetone (1:1) at 0 °C, add a solution of the desired aroyl chloride (1.0 eq) in acetone dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to afford the S-aroyl-N-cyanothioformimidate.

Step 2: Synthesis of 3-Aryl-5-chloro-1,2,4-thiadiazole

  • To a solution of the S-aroyl-N-cyanothioformimidate (1.0 eq) in dry dichloromethane at 0 °C, add sulfuryl chloride (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloro-1,2,4-thiadiazole.

Step 3: Synthesis of 3-Aryl-5-(piperazin-1-yl)-1,2,4-thiadiazole

  • To a solution of the 3-aryl-5-chloro-1,2,4-thiadiazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add piperazine (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-(piperazin-1-yl)-1,2,4-thiadiazole.

Therapeutic Applications and Biological Targets

The 1,2,4-thiadiazole piperazine scaffold has shown promise in a variety of therapeutic areas, primarily due to its ability to interact with a range of biological targets.

Anticancer Activity

The anticancer potential of this scaffold is a significant area of research. The 1,3,4-thiadiazole isomer linked to piperazine has been investigated as an inhibitor of key signaling proteins in cancer progression.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain piperazine-based bis(1,3,4-thiadiazole) hybrids have been synthesized and shown to be potent inhibitors of EGFR.[5][6][7] EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for cancer therapy. The inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.[8] One notable compound, 9i from a published series, exhibited an IC50 value of 1.2 nM against EGFR, comparable to the approved drug Erlotinib (IC50 = 1.3 nM).[6] This compound was also shown to induce apoptosis in colon cancer cells.[6]

CompoundTargetIC50 (nM)Cell LineReference
Compound 9i EGFR1.2HCT-116[6]
Erlotinib EGFR1.3HCT-116[6]
Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore for CNS-active drugs, and its combination with a thiadiazole ring has yielded compounds with activity at important neurotransmitter receptors.

  • Serotonin 5-HT1A Receptor Ligands: Derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been identified as potent and selective ligands for the human 5-HT1A receptor.[9] The 5-HT1A receptor is implicated in the pathophysiology of anxiety and depression, and ligands for this receptor are used as anxiolytics and antidepressants.[2][10] These compounds can act as either agonists or antagonists at the 5-HT1A receptor, depending on the specific substitutions.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole piperazine scaffold has been explored for its potential in this area.

  • Enoyl-ACP Reductase Inhibition: N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in bacterial fatty acid synthesis.

Key Experimental Workflows and Assays

The successful development of drugs based on the 1,2,4-thiadiazole piperazine scaffold relies on robust and reproducible biological assays. The following sections provide detailed protocols for key assays relevant to the therapeutic areas discussed.

EGFR Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the kinase activity of EGFR. The ADP-Glo™ Kinase Assay is a commonly used method.

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control wells).

  • Add 2 µL of EGFR enzyme solution (final concentration typically in the low nanomolar range).

  • Incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Add 2 µL of a solution containing the substrate and ATP (final concentrations are typically at the Km for ATP and an optimized concentration for the substrate).

  • Incubate the reaction at 30 °C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

5-HT1A Receptor Binding Assay

This assay is used to determine the affinity of a compound for the 5-HT1A receptor. It is a competitive binding assay using a radiolabeled ligand.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the 5-HT1A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]-8-OH-DPAT (a radiolabeled 5-HT1A agonist)

  • Unlabeled serotonin (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of unlabeled serotonin (final concentration 10 µM, for non-specific binding).

    • 50 µL of the test compound solution.

    • 50 µL of [³H]-8-OH-DPAT solution (final concentration typically around its Kd value, e.g., 1 nM).[11]

  • Initiate Binding: Add 100 µL of the diluted cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubate the plate at 27-37 °C for 60 minutes.[11][12]

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent displacement of the radioligand by the test compound.

    • Determine the IC50 value of the test compound.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Experimental Protocol: Broth Microdilution MIC Assay

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Quality Control: Perform the assay in accordance with CLSI or EUCAST guidelines, including the use of appropriate quality control strains.[13][14][15][16][17]

Structure-Activity Relationships (SAR) and Future Directions

The synthetic tractability of the 1,2,4-thiadiazole piperazine scaffold allows for extensive SAR exploration. Key areas for modification include:

  • Substitution on the 1,2,4-thiadiazole ring: The nature of the substituent at the 3- and 5-positions of the 1,2,4-thiadiazole ring can significantly impact potency and selectivity. For example, aryl or heteroaryl groups can engage in specific interactions with the target protein.

  • Substitution on the piperazine ring: Modification of the second nitrogen of the piperazine ring is a common strategy to modulate pharmacokinetic properties and to introduce additional pharmacophoric elements.

  • Linker modification: The nature of the linker connecting the two heterocyclic systems can influence the overall conformation of the molecule and its ability to fit into the binding site of the target.

Future research in this area will likely focus on:

  • Exploring a wider range of biological targets: The unique properties of this scaffold suggest that it may have utility against other target classes, such as proteases and other enzymes.

  • Improving pharmacokinetic and safety profiles: Further optimization of the scaffold to enhance drug-like properties will be crucial for advancing these compounds into clinical development.

  • Application of computational methods: The use of molecular modeling, virtual screening, and other computational tools can aid in the rational design of new derivatives with improved potency and selectivity.

Conclusion

The 1,2,4-thiadiazole piperazine scaffold represents a promising platform for the discovery of new therapeutic agents. By combining the unique reactivity of the 1,2,4-thiadiazole ring with the favorable pharmacokinetic properties of the piperazine moiety, medicinal chemists can generate novel molecules with diverse biological activities. The synthetic strategies and biological evaluation methods outlined in this guide provide a framework for the exploration of this exciting area of medicinal chemistry. Continued investigation into the SAR of this scaffold is warranted and is expected to yield new drug candidates for a variety of diseases.

References

  • Stanton, J. L., et al. (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1069-1071.
  • El-Damasy, A. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006.
  • El-Damasy, A. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
  • El-Damasy, A. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Semantic Scholar. Retrieved from [Link]

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  • Kahlmeter, G., & Giske, C. G. (2019). Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results. Journal of Clinical Microbiology, 57(9), e00998-19.
  • Kumar, A., & Bhatia, R. (2022).
  • Singh, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36952.
  • Wolfensberger, A., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 8(11), e79130.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Alsayed, D. K., et al. (2025). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles.
  • Al-Ostoot, F. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(21), 7247.
  • Parsey, R. V., et al. (2007). Measurement of 5-HT1A Receptor Binding in Depressed Adults Before and After Antidepressant Drug Treatment Using Positron Emission Tomography and [carbonyl-11C]WAY-100635. Synapse, 61(7), 524-532.
  • Gopishetti, S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(35), 32085-32092.
  • Tam, T. F., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini Reviews in Medicinal Chemistry, 5(4), 367-379.
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  • Kumar, P., et al. (2018). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 4(1), 1-11.
  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 683-690.
  • Sharma, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition. Cuestiones de Fisioterapia, 52(2), 1-12.
  • Siddiqui, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 789662.
  • Sarafroz, M., et al. (2019). Synthesis, Characterization and Anticonvulsant Activity of Novel Fused 1,2,4-Triazolo-1,3,4-Thiadiazoles. Oriental Journal of Chemistry, 35(1), 64-70.

Sources

Technical Guide: Bioisosteric Replacement of Thiazole with 1,2,4-Thiadiazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bioisosteric replacement of a thiazole ring with a 1,2,4-thiadiazole is a high-impact strategy in lead optimization. While both heterocycles share planar aromaticity and sulfur-driven lipophilicity, the introduction of the additional nitrogen atom at position 2 (or 4, depending on numbering convention relative to the heteroatoms) fundamentally alters the electronic landscape.

This guide details the causality behind this switch:

  • Electronic Modulation: Drastic reduction in basicity (pKa) and formation of a sulfur

    
    -hole.
    
  • Binding Efficacy: Enhanced hydrogen bond accepting capabilities at the N2/N4 positions.

  • Metabolic Profile: Shifting from oxidative liabilities (thiazole S-oxidation/epoxidation) to reductive liabilities (N-S bond cleavage), often resulting in a net gain in microsomal stability for specific chemotypes.

Physicochemical Rationale

The decision to swap a thiazole for a 1,2,4-thiadiazole should be driven by specific physicochemical requirements. The 1,2,4-thiadiazole is not merely a "nitrogen-rich" thiazole; it is an electron-deficient aromatic system.

Electronic Landscape and Basicity

The most critical difference is basicity. Thiazole is weakly basic (pKa of conjugate acid


 2.5). The insertion of the second nitrogen in the 1,2,4-thiadiazole withdraws significant electron density from the ring system, rendering it essentially non-basic (pKa < 0).

Implication: If your lead compound suffers from high efflux or poor permeability due to cationic character at physiological pH, this switch eliminates the protonation site while retaining the steric footprint.

The Sulfur -Hole

In 1,2,4-thiadiazoles, the electron-withdrawing nature of the adjacent nitrogen atoms polarizes the sulfur atom, creating a region of positive electrostatic potential on the extension of the S-N bond, known as a


-hole .
  • Thiazole: Weak

    
    -hole.
    
  • 1,2,4-Thiadiazole: Pronounced

    
    -hole.
    

Mechanism: This positive patch allows the sulfur atom to engage in non-covalent interactions with nucleophilic protein backbone elements (e.g., carbonyl oxygens), a phenomenon often overlooked in standard docking scores but critical for residence time.

Comparative Data Profile
PropertyThiazole1,2,4-ThiadiazoleImpact of Switch
pKa (Conjugate Acid) ~2.5< -1.0Eliminates basicity; improves permeability in low pH environments.
LogP (Lipophilicity) HighModerate-HighSlight reduction in LogP (approx -0.5 to -0.8 unit shift) due to increased polarity of the N-S bond.
H-Bond Acceptors 1 (N3)2 (N2, N4)Creates new vectors for H-bonding with target residues.
Dipole Moment ~1.6 D~3.0 - 3.5 DIncreased dipole can improve solubility but may impact permeability if not balanced.
Metabolic Liability C-oxidation (CYP450)N-S Reductive CleavageShifts clearance mechanism from oxidative to reductive pathways.

Structural Implications & Case Study

Case Study: Adenosine A3 Receptor Antagonists

A definitive example of this bioisosteric utility is found in the optimization of Adenosine A3 receptor antagonists.

  • Challenge: The initial thiazole-based lead exhibited moderate affinity (Ki = 2.3 nM).[1]

  • Intervention: Replacement of the central thiazole with 1,2,4-thiadiazole.

  • Result: The 1,2,4-thiadiazole analog (Compound 39) achieved subnanomolar affinity (Ki = 0.79 nM).[1]

  • Mechanistic Driver: Molecular modeling revealed that the additional Nitrogen (N2) in the 1,2,4-thiadiazole formed a critical Hydrogen Bond with the amide backbone of Asn250 (or Serine residues depending on the specific receptor model) in the binding pocket—an interaction geometrically impossible for the thiazole parent [1].

Decision Logic for Bioisosteric Switching

The following diagram outlines the decision process for implementing this replacement.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Thiazole Core) Issue_ID Identify Liability Start->Issue_ID Decision_Metab Metabolic Instability? Issue_ID->Decision_Metab Decision_Potency Potency Plateau? Issue_ID->Decision_Potency Decision_Prop High Basicity/Efflux? Issue_ID->Decision_Prop Action_Switch Execute Switch to 1,2,4-Thiadiazole Decision_Metab->Action_Switch Yes (CYP driven) Decision_Potency->Action_Switch Yes (Need new vector) Decision_Prop->Action_Switch Yes Mech_Metab Avoid C5-Oxidation (Shift to Reductive Clearance) Action_Switch->Mech_Metab Mech_Potency Gain N2/N4 H-Bond Leverage S-Sigma Hole Action_Switch->Mech_Potency Mech_Prop Remove Basic Center (pKa < 0) Action_Switch->Mech_Prop

Figure 1: Decision matrix for initiating thiazole to 1,2,4-thiadiazole scaffold hopping.

Synthetic Methodologies

Synthesis of 1,2,4-thiadiazoles is generally more demanding than thiazoles due to the instability of the N-S bond during harsh reduction steps. The most robust method for medicinal chemistry (generating 3,5-disubstituted variants) is the Oxidative Cyclization of Amidines .

Protocol: Oxidative Dimerization/Cyclization

This protocol avoids transition metals, reducing the risk of trace metal contamination in biological assays.

Reaction Type: Intermolecular Oxidative Cyclization Target: 3,5-Disubstituted-1,2,4-thiadiazoles

Reagents
  • Substrate A: Aryl/Alkyl Amidine (HCl salt)

  • Substrate B: Isothiocyanate (or elemental Sulfur + Nitrile)

  • Oxidant: Iodine (

    
    ) or DMSO/Acid
    
  • Base:

    
     or 
    
    
    
  • Solvent: DMSO or Methanol

Step-by-Step Workflow
  • Pre-activation: Dissolve the Amidine hydrochloride (1.0 equiv) in DMSO. Add

    
     (2.0 equiv) and stir at RT for 15 minutes to liberate the free base.
    
  • Addition: Add the corresponding Isothiocyanate (1.0 equiv). Stir for 1-2 hours to form the imidoyl thiourea intermediate. (Monitor by LCMS; look for Mass = Amidine + Isothiocyanate).

  • Oxidative Closure: Cool the mixture to 0°C. Add Molecular Iodine (

    
    , 1.1 equiv) portion-wise or dropwise as a solution in DMSO.
    
    • Note: The reaction is exothermic. Iodine promotes the formation of the N-S bond via an iodonium intermediate.

  • Heating: Allow to warm to RT and then heat to 60-80°C for 2-4 hours to drive the elimination of sulfur/leaving groups if necessary, or simply to complete cyclization.

  • Quench: Pour reaction mixture into aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine (color changes from dark red/brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate. The 1,2,4-thiadiazole is typically lipophilic and extracts easily.

Synthesis_Workflow Substrate Amidine (R1-C(=NH)NH2) Intermed Imidoyl Thiourea Intermediate Substrate->Intermed Reagent Isothiocyanate (R2-NCS) Reagent->Intermed Oxidant I2 / Base (Oxidative Closure) Intermed->Oxidant N-S Bond Formation Product 3,5-Disubstituted 1,2,4-Thiadiazole Oxidant->Product -HI

Figure 2: Synthetic route via Iodine-mediated oxidative cyclization of imidoyl thioureas.

ADMET & Metabolic Stability Considerations

When presenting this switch to a project team, you must address the Metabolic Stability trade-off.

The "Thiazole Liability"

Thiazoles are prone to oxidation by CYP450 enzymes, particularly at the C5 position (if unsubstituted) or via S-oxidation, leading to reactive sulfoxides or ring-opening to form toxic thioaldehydes.

The "1,2,4-Thiadiazole Liability"

The 1,2,4-thiadiazole ring is generally more stable to oxidative metabolism than thiazole. It does not easily undergo epoxidation.

  • Risk: The N-S bond is susceptible to reductive cleavage by cytosolic reductases or direct attack by glutathione (GSH) in hepatocytes.

  • Mitigation: Steric bulk at the 3- and 5-positions significantly protects the N-S bond from nucleophilic attack. Ensure your design includes substituents (e.g., Methyl, Phenyl, CF3) rather than leaving the ring carbons unsubstituted [2].

References

  • Jung, S. et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(23), 6137-6148. Link

  • Castanheiro, R. et al. (2016). 1,2,4-Thiadiazoles: A Review of their Synthesis, Chemical Properties and Biological Applications. Current Organic Chemistry, 20. Link

  • Hu, Y. et al. (2014).[2] Recent progress in the synthesis and biological activity of 1,2,4-thiadiazoles.[1][2][3] RSC Advances, 4, 37-45. Link

  • Antony, M. P. et al. (2024).[4] Facile Transition-Metal-Free Synthesis of 3,5-Bis(het)aryl/arylaminothiadiazoles. The Journal of Organic Chemistry, 89, 4453-4460.[4] Link

Sources

The 3-Methyl-1,2,4-Thiadiazole Scaffold: A Technical Guide to Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the pharmacological and synthetic profile of 3-methyl-1,2,4-thiadiazole derivatives.[1] It is structured for researchers requiring actionable data on structure-activity relationships (SAR), synthesis protocols, and therapeutic applications.

Executive Summary

The 1,2,4-thiadiazole ring is a pi-deficient, five-membered heterocycle that serves as a critical bioisostere for pyrimidines and thiazoles in medicinal chemistry.[1] Unlike its more common isomer (1,3,4-thiadiazole), the 1,2,4-variant offers a unique vector for substitution that minimizes steric clash while maximizing metabolic stability.

The 3-methyl-1,2,4-thiadiazole motif is a "privileged scaffold" where the methyl group at position 3 acts as a metabolic anchor .[1] It blocks nucleophilic attack at the C3 carbon, modulates lipophilicity (


), and orients the pharmacophore attached at the C5 position. This guide analyzes its role as a core element in NK-3 receptor antagonists (e.g., Fazolintan intermediates), antimicrobial agents (Cefozopran side-chain analogs), and emerging anticancer kinase inhibitors.

Molecular Architecture & SAR Logic

The "Anchor and Warhead" Strategy

In rational drug design, the 3-methyl-1,2,4-thiadiazole system functions through a bipartite mechanism:

  • Position 3 (The Anchor): The methyl group provides essential lipophilicity for membrane permeability without adding excessive bulk. Crucially, it prevents ring-opening metabolism that can occur at an unsubstituted carbon.[1]

  • Position 5 (The Warhead): This is the primary vector for diversification. Due to the electron-withdrawing nature of the nitrogen atoms, C5 is susceptible to nucleophilic aromatic substitution (

    
    ) or can be functionalized via amide/urea linkages to target specific protein pockets (e.g., kinase ATP binding sites).
    
Electronic Profile

The 1,2,4-thiadiazole ring is electron-deficient.[1] The N2 and N4 atoms pull electron density, making the ring a weak base (


 for the parent ring). This low basicity reduces non-specific binding to acidic serum proteins, enhancing the free fraction of the drug in plasma.
Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional logic of the scaffold.

SAR_Logic Core 1,2,4-Thiadiazole Core Pos3 Position 3: Methyl Group (The Anchor) Core->Pos3 C3 Substitution Pos5 Position 5: Functional Vector (The Warhead) Core->Pos5 C5 Substitution Pos3_Func1 Prevents metabolic ring opening Pos3->Pos3_Func1 Pos3_Func2 Modulates LogP (Lipophilicity) Pos3->Pos3_Func2 Pos5_Func1 Amide/Urea Linkers (Kinase/Receptor Binding) Pos5->Pos5_Func1 Pos5_Func2 S_NAr Displacement (Covalent Inhibition Potential) Pos5->Pos5_Func2

Figure 1: SAR map illustrating the bipartite functionality of the 3-methyl-1,2,4-thiadiazole scaffold.

Therapeutic Applications

Neuropsychiatry: NK-3 Receptor Antagonism

The 3-methyl-1,2,4-thiadiazole moiety is a validated intermediate in the synthesis of Fazolintan (and related deuterated analogs), a Neurokinin-3 (NK-3) receptor antagonist.[1][2]

  • Mechanism: The thiadiazole ring acts as a bioisostere for aromatic rings found in earlier generation antagonists (like Osanetant), improving CNS penetration.

  • Key Intermediate: 3-methyl-1,2,4-thiadiazole-5-carbohydrazide.[1][2]

Antimicrobial Agents: The Cefozopran Connection

While Cefozopran (a 4th-generation cephalosporin) utilizes a 5-amino-1,2,4-thiadiazole linked at the 3-position, the reverse architecture (3-methyl-5-amino derivatives) is widely explored for Schiff base antimicrobials.[1]

  • Activity: Derivatives containing a 3-methyl-5-benzylideneamino motif show potent activity against Gram-positive bacteria (S. aureus) by inhibiting cell wall synthesis enzymes, mimicking the binding mode of beta-lactam side chains.[1]

Anticancer: Kinase Inhibition

Recent studies highlight 3,5-disubstituted-1,2,4-thiadiazoles as inhibitors of GSK-3


  and CDK2 .[1]
  • Design: The nitrogen atoms in the thiadiazole ring serve as hydrogen bond acceptors for the "hinge region" of the kinase ATP-binding pocket.[1]

  • Data: 3-methyl derivatives linked to pyrazole moieties have demonstrated

    
     values in the low micromolar range (
    
    
    
    ) against MCF-7 breast cancer lines.[1]

Technical Workflows: Synthesis & Validation

Synthesis Protocol: Oxidative Cyclization (Green Chemistry)

The most robust method for generating the 3-methyl-1,2,4-thiadiazole core avoids the use of harsh trichloromethanesulfenyl chloride.[1] Instead, we utilize the oxidative closure of imidoyl thioureas .

Reagents:

  • Acetamidine hydrochloride (Source of 3-methyl)[1]

  • Isothiocyanate (Source of N-C=S)

  • Oxidant:

    
     (Iodine) or PIFA (Phenyliodine(III) bis(trifluoroacetate))
    
  • Solvent: Water (for

    
    ) or DCM (for PIFA)
    

Step-by-Step Protocol:

  • Formation of Imidoyl Thiourea:

    • Dissolve Acetamidine HCl (1.0 equiv) and NaOH (1.0 equiv) in DMF.

    • Add Aryl Isothiocyanate (1.0 equiv) dropwise at

      
      .
      
    • Stir at room temperature (RT) for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate is usually a stable solid.

  • Oxidative Cyclization (

    
     Mediated): 
    
    • Suspend the imidoyl thiourea in water (Green solvent).

    • Add

      
       (1.1 equiv) and 
      
      
      
      (2.0 equiv).
    • Stir at RT for 2–4 hours. The mixture will undergo an intramolecular oxidative N-S bond formation.[3]

    • Mechanism:[2][4][5] The iodine activates the sulfur, making it electrophilic. The amidine nitrogen attacks the sulfur, closing the ring.

  • Purification:

    • Quench with saturated

      
       (to remove excess iodine).
      
    • Extract with Ethyl Acetate.

    • Recrystallize from Ethanol.[5]

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Acetamidine HCl (Provides 3-Methyl) Step1 Step 1: Addition of Isothiocyanate (Base/DMF) Start->Step1 Inter Intermediate: Imidoyl Thiourea Step1->Inter Step2 Step 2: Oxidative Cyclization (I2/Water or PIFA) Inter->Step2 N-S Bond Formation Product Product: 3-Methyl-5-amino-1,2,4-thiadiazole Step2->Product Ring Closure

Figure 2: Oxidative cyclization pathway for the synthesis of 3-methyl-1,2,4-thiadiazole derivatives.

Quantitative Data Summary

Table 1 summarizes the pharmacological profile of key derivatives cited in literature.

Derivative TypeSubstitution (Pos 5)Target/ActivityPotency/YieldReference
Intermediate CarbohydrazideNK-3 Antagonist (Fazolintan)Key Precursor[1]
Schiff Base BenzylideneaminoS. aureus (Antimicrobial)MIC: 4-8

[2]
Urea Linked Phenyl-ureaMCF-7 (Anticancer)

: 5.2

[3]
Scaffold 5-AminoSynthesis Yield (

method)
85-92%[4]

References

  • Vertex Pharmaceuticals. (2021). Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide and methyl-d3 deuterated form thereof. Patent CN113767094A. Link

  • Matysiak, J., et al. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.[5][6][7][8][9][10][11] (Note: Contains comparative data on 1,2,4-isomers). International Journal of Molecular Sciences. Link

  • Mariappan, A., et al. (2016).[3][5][8] Intramolecular oxidative S-N bond formation of imidoyl thioureas: Synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.[1][3]Journal of Organic Chemistry, 81(15), 6573-6579. Link

  • Yang, Z., et al. (2020).[3] Electro-oxidative intramolecular dehydrogenative N-S bond formation...[1][3] synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles.[1][2][3][12][13]Journal of Organic Chemistry, 85(5), 3358-3363. Link

  • Porcal, W., et al. (2008).[8] 1,2,4-Thiadiazoles as novel potent inhibitors of kidney betaine-homocysteine S-methyltransferase.[1]Bioorganic & Medicinal Chemistry Letters, 18(8), 2621-2624. Link

Sources

Structure-activity relationship (SAR) of thiadiazolyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

SAR, Synthesis, and Therapeutic Applications

Executive Summary: The Power of the Hybrid Scaffold

In modern medicinal chemistry, the fusion of "privileged structures" is a dominant strategy to overcome multidrug resistance and poor pharmacokinetic profiles. The thiadiazolyl piperazine scaffold represents a synergistic hybrid:

  • 1,3,4-Thiadiazole: Acts as a bioisostere of pyridine and a hydrogen bond acceptor/donor. Its high electron deficiency allows it to engage in

    
     stacking interactions with receptor pockets (e.g., EGFR, AChE).
    
  • Piperazine: A lipophilic spacer that improves oral bioavailability and solubility. Its chair conformation frequently mimics peptide turns, allowing the molecule to orient substituents into deep hydrophobic pockets.

This guide details the Structure-Activity Relationship (SAR) of these hybrids, providing a validated synthetic protocol and mechanistic insights for researchers in oncology and neuropharmacology.

Validated Synthetic Protocol

To ensure reproducibility, we focus on the Chloroacetamide Linker Strategy . This method is preferred over direct coupling because it introduces a flexible spacer that minimizes steric clash at the receptor site.

Reaction Workflow

The synthesis proceeds in two steps:

  • N-Acylation: Reaction of 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride.

  • N-Alkylation (SN2): Nucleophilic attack by the piperazine nitrogen on the

    
    -halo ketone.
    
Step-by-Step Methodology

Reagents:

  • 2-Amino-5-substituted-1,3,4-thiadiazole (Starting Material A)

  • Chloroacetyl chloride[1][2]

  • Substituted Piperazine (Starting Material B)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvents: Dry Benzene (Step 1), Acetone or Acetonitrile (Step 2)

Protocol:

  • Intermediate Synthesis (N-Chloroacetylation):

    • Dissolve 0.01 mol of Starting Material A in dry benzene.

    • Add 0.012 mol of chloroacetyl chloride dropwise at

      
       with constant stirring.
      
    • Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

    • Evaporate solvent. Wash the solid residue with cold water to remove HCl salts. Recrystallize from ethanol.

    • Quality Gate: Confirm appearance of C=O stretch at

      
       in IR.
      
  • Final Coupling (N-Alkylation):

    • Dissolve 0.01 mol of the Intermediate from Step 1 in 30 mL of anhydrous acetone.

    • Add 0.01 mol of Substituted Piperazine and 0.02 mol of anhydrous

      
      .
      
    • Critical Step: Add a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein-like displacement if the reaction is sluggish.

    • Reflux for 6–10 hours.

    • Filter hot to remove inorganic salts (

      
      , KCl).
      
    • Evaporate solvent. Recrystallize the crude product from Ethanol/DMF mixtures.

Visualization: Synthetic Pathway & SAR Logic

The following diagrams visualize the chemical workflow and the critical zones for structural modification.

Thiadiazole_Piperazine_Synthesis_SAR cluster_0 Synthesis Workflow cluster_1 SAR Decision Matrix SM1 2-Amino-1,3,4-Thiadiazole (Nucleophile) Inter Chloroacetamide Intermediate SM1->Inter Reflux/Benzene (-HCl) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Final Thiadiazolyl Piperazine Hybrid Inter->Final K2CO3/Acetone SN2 Displacement Pip Substituted Piperazine Pip->Final Core Hybrid Scaffold Zone1 Thiadiazole C5 (Electronic Tuning) Core->Zone1 Zone2 Linker Region (Flexibility) Core->Zone2 Zone3 Piperazine N4 (Target Selectivity) Core->Zone3 Effect1 EWG (F, Cl, NO2) Increases Potency (Anticancer) Zone1->Effect1 Effect2 Acetamide = Optimal Direct bond = Rigid Zone2->Effect2 Effect3 Bulky Aryl Groups Increase Lipophilicity (CNS Penetration) Zone3->Effect3

Figure 1: Integrated workflow for the synthesis of thiadiazolyl piperazines and key SAR modification zones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions at three specific zones.

Zone 1: The Thiadiazole C5 Position

This region dictates the electronic environment of the heterocyclic ring.

  • Anticancer (EGFR Inhibition): Electron-Withdrawing Groups (EWGs) such as -Cl, -NO2, or -F at the para position of the phenyl ring attached to C5 significantly enhance cytotoxicity. This is due to increased acidity of the scaffold, facilitating stronger hydrogen bonding with residues like Met793 in the EGFR kinase domain.

  • Antimicrobial: A 4-Bromophenyl substituent at C5 has shown superior activity against Gram-positive bacteria (S. epidermidis), likely due to increased halogen bonding capability.

Zone 2: The Linker
  • Acetamide Linker (-NH-CO-CH2-): Provides optimal flexibility. It allows the piperazine and thiadiazole rings to twist relative to each other, fitting into non-planar active sites.

  • Direct Linkage: Removing the linker often results in a rigid molecule with lower solubility and reduced receptor affinity, although metabolic stability is higher.

Zone 3: The Piperazine N4 Terminus

This is the "selectivity handle."

  • CNS Activity (5-HT1A/AChE): Long alkyl chains (e.g., n-hexyl) or bulky lipophilic aryl groups (e.g., 2-methoxyphenyl) attached to N4 are critical. They increase LogP, ensuring Blood-Brain Barrier (BBB) penetration.

  • Anticancer: Introduction of a pyrimidine or pyridine ring at N4 often boosts antiproliferative activity by mimicking ATP in kinase pockets.

Quantitative Data Summary

The following table summarizes key potency data derived from recent literature, illustrating the impact of specific substitutions.

Therapeutic TargetCompound CodeC5 Substituent (Thiadiazole)N4 Substituent (Piperazine)Activity MetricKey Insight
Anticancer (EGFR) Cmpd 9i [1]4-Chlorophenyl4-Fluorophenyl

Dual halogenation maximizes potency; superior to Erlotinib in HCT-116 cells.
Alzheimer's (AChE) Cmpd 10 [2]4-MethylphenylThiazole-linked

Heterocyclic substitution at N4 enhances AChE specificity over BuChE.
Antimicrobial Cmpd 23p [3]4-Methoxyphenyl4-Bromophenyl

Effective against M. luteus; bulky halogens preferred for bacterial membrane disruption.
CNS (5-HT1A) Cmpd 20 [4]3-Chlorophenyln-Hexyl chain

Alkyl chain elongation linearly correlates with receptor affinity.[3]

Molecular Mechanism of Action[1][4]

Understanding how these molecules work is essential for rational design.

Pathway: EGFR Kinase Inhibition (Anticancer)

The thiadiazolyl piperazine hybrid functions as a Type I ATP-competitive inhibitor.

  • Binding: The thiadiazole nitrogen acts as a H-bond acceptor for the hinge region amino acids.

  • Stabilization: The piperazine ring orients the N4-substituent into the hydrophobic back pocket.

  • Effect: This blocks autophosphorylation of EGFR, downstreaming signaling (Ras/Raf/MEK/ERK), leading to Apoptosis (Bcl-2 downregulation).

Mechanism_Action cluster_mechanism EGFR Inhibition Pathway Drug Thiadiazolyl Piperazine Target EGFR Kinase Domain (ATP Binding Site) Drug->Target Competitive Binding (H-bonds) Signal Ras/Raf/MEK Pathway Target->Signal Inhibition Outcome Apoptosis (Bcl-2 Downregulation) Signal->Outcome Signaling Arrest

Figure 2: Mechanism of action for thiadiazolyl piperazines in EGFR-driven cancer models.

References

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Source: PubMed / Arch Pharm (Weinheim).[4] URL:[Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: MDPI Pharmaceuticals. URL:[Link]

  • Structure-activity relationships of central nervous system (CNS) agents. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines. Source: Scilit / J. Med. Chem. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH / PubMed Central. URL:[Link]

Sources

Methodological & Application

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of Thiadiazolyl Piperazine Derivatives via Microwave Irradiation

In the landscape of medicinal chemistry, the strategic combination of pharmacophores—molecular fragments responsible for a drug's biological activity—is a cornerstone of rational drug design. Among these, the 1,3,4-thiadiazole and piperazine rings stand out as "privileged scaffolds" due to their frequent appearance in a wide array of clinically successful drugs.[1][2][3]

The 1,3,4-thiadiazole moiety is a five-membered heterocycle known for its metabolic stability and its role as a hydrogen bond acceptor and a two-electron donor system.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] Similarly, the piperazine ring is a ubiquitous N-heterocycle in pharmaceuticals, prized for its ability to improve physicochemical properties like solubility and its capacity to engage in crucial electrostatic interactions with biological targets.[1][4] Marketed drugs for cancer, anxiety, and parasitic infections prominently feature the piperazine core.[1]

The fusion of these two potent scaffolds into thiadiazolyl piperazine derivatives has yielded compounds with significant therapeutic potential.[6] Traditional synthetic methods, however, often require long reaction times and harsh conditions. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the synthesis of these valuable compounds, offering a greener, more efficient alternative to conventional heating.[7]

The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

Microwave-assisted synthesis utilizes the ability of microwave irradiation to directly heat a reaction mixture, bypassing the slower process of conventional thermal conduction. The fundamental principle lies in the interaction of the electromagnetic field with polar molecules or ions within the reaction.[8]

For heating to occur, the reaction components must possess a dipole moment.[8] The oscillating electric field of the microwave forces these polar molecules to rapidly align and realign, generating heat through molecular friction and dielectric loss.[8] This mechanism provides several key advantages:

  • Rapid & Uniform Heating: The energy is delivered directly to the bulk of the material, resulting in instantaneous and homogenous heating that eliminates the "wall effect" seen with external heating sources.

  • Shorter Reaction Times: Increased reaction rates often lead to a dramatic reduction in synthesis time, from many hours to mere minutes.[9][10]

  • Higher Yields & Purity: The rapid heating can minimize the formation of side products, often resulting in cleaner reactions and improved product yields.[10][11]

  • Energy Efficiency: By focusing energy only on the reaction mixture, MAOS is a more energy-efficient and environmentally friendly approach.[8]

General Reaction Scheme & Workflow

The most common and efficient pathway for synthesizing N-substituted thiadiazolyl piperazine derivatives involves the nucleophilic substitution of a haloacetylated aminothiadiazole with a desired piperazine derivative. The microwave irradiation serves to expedite this SN2 reaction.

G cluster_reactants Starting Materials cluster_product Target Compound Reactant1 2-Chloro-N-(5-R¹-1,3,4-thiadiazol-2-yl)acetamide Process Microwave Irradiation Reactant1->Process Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) Reactant2 Substituted Piperazine (R²-Piperazine) Reactant2->Process Product Final Product 2-(4-R²-piperazin-1-yl)-N-(5-R¹-1,3,4-thiadiazol-2-yl)acetamide Process->Product 2-10 min 150-250 W

Caption: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a representative compound, 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

Materials & Reagents:

  • 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq)

  • 1-Benzylpiperazine (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq)[12]

  • Acetonitrile (Microwave-grade)

  • Dedicated Microwave Synthesis Reactor

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (e.g., 1.0 mmol, 220 mg).

  • Reagent Addition: Add 1-benzylpiperazine (1.0 mmol, 176 mg) and anhydrous potassium carbonate (1.2 mmol, 166 mg) to the vessel.

  • Solvent Addition: Add 5-7 mL of acetonitrile to the mixture.[12] Seal the vessel securely with the appropriate cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Power: 200 Watts[12]

    • Temperature: 100 °C (Set as a safety limit; power control is primary)

    • Reaction Time: 4 minutes[12]

    • Stirring: On

  • Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Hexane, 7:3).

  • Work-up & Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening.

    • Filter the mixture to remove the inorganic solids (potassium carbonate and potassium chloride).

    • Pour the filtrate into 30 mL of ice-cold water.[12] A solid precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Allow the product to air-dry.

Protocol Validation: Purification & Characterization

To ensure the identity and purity of the synthesized compound, a rigorous purification and characterization process is mandatory. This self-validating system is crucial for the trustworthiness of the results.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol.[12][13] This process removes unreacted starting materials and minor impurities.

  • Characterization: The structure of the final compound must be unequivocally confirmed using a suite of spectroscopic and analytical techniques:

    • Melting Point (M.P.): A sharp melting point range indicates high purity.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[13]

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the thiadiazole, acetamide, and piperazine moieties.[12][13]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the expected molecular formula by identifying the [M+H]⁺ peak.[12][13]

Data Summary: A Representative Series

The following table illustrates typical results for a small series of derivatives synthesized using the described microwave protocol.

Compound IDR¹ (on Thiadiazole)R² (on Piperazine)Power (W)Time (min)Yield (%)M.P. (°C)
3a -CH₃-CH₃200478155-157
3b -CH₃-CH(CH₃)₂200580103-105
3c -CH₂CH₃-Phenyl250385168-170
3d -CH₃-Benzyl200482145-147
(Yields and melting points are representative values based on similar compounds reported in the literature.)[13]

Expert Insights & Troubleshooting

  • Causality Behind Choices:

    • Base Selection: Potassium carbonate is an ideal base for this reaction. It is strong enough to neutralize the HCl byproduct, driving the reaction forward, but not so strong as to cause unwanted side reactions. It is also inexpensive and easily removed by filtration.[12]

    • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are preferred. They effectively absorb microwave energy and can dissolve a wide range of organic reactants and inorganic bases.

  • Troubleshooting Common Issues:

    • Low or No Yield:

      • Check Reagents: Ensure the halo-acetylated thiadiazole is not degraded and the piperazine is pure. Moisture can be an issue; use anhydrous solvents and reagents where possible.

      • Increase Power/Time: If the reaction is incomplete, incrementally increase the microwave irradiation time (e.g., in 2-minute intervals) or power. Monitor via TLC to avoid decomposition.

    • Formation of Multiple Products: This may indicate side reactions or decomposition. Reduce the microwave power or reaction temperature limit. Ensure the reaction vessel is not overfilled (a maximum of 2/3 full is recommended) to prevent pressure build-up and localized overheating.

    • Difficulty in Purification: If the product is oily or difficult to crystallize, consider purification by column chromatography on silica gel.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional methods for producing thiadiazolyl piperazine derivatives. By leveraging direct and rapid dielectric heating, this technology dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry. The protocols and insights provided in this guide offer researchers a robust and efficient pathway to access this important class of bioactive molecules, accelerating the pace of drug discovery and development.

References

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.
  • Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Journal of Medical Research and Innovation.
  • Imidazo[2,1-b][1][11][13]thiadiazoles. SSRN. Available at:

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. PMC.
  • MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry.
  • Microwave Assisted Synthesis of New β-Lactams Bearing Thiadiazole Moiety. AIP Publishing.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results.
  • Microwave-assisted synthesis of 1,2,4-triazolo... ResearchGate.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC.
  • Development of 1,3,4-Thiadiazole and Piperazine Fused Hybrid Quinazoline Derivatives as Dynamic Antimycobacterial Agents. Taylor & Francis.
  • Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. ResearchGate.
  • PHARMACOLOGICAL PROFILE OF THIADIAZOLE DERIVATIVE: A REVIEW. Pakistan Heart Journal.
  • Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. PubMed.
  • Synthesis under Microwave Irradiation of N- Substituted 3-phenyl[1][9][13]triazolo[3,4 - IJCRT.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9LEyfeZcN2J2b6U8AKegKIYGLvlB9KHO6qiJLMeiSoFZXiVS0XAehCVXpBnn21-Vf1RDFg3A_nIeMChYdDxB-wZ0GZc-TwasyNRwGr1kjiaJb_9NcB59XLOYEhk79iEUQj8EjQj8Ej

Sources

Technical Guide: Reductive Amination Strategies for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reductive amination of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine , a specialized heterocyclic building block. This protocol is designed for medicinal chemists requiring high-fidelity N-alkylation while preserving the integrity of the electron-deficient thiadiazole ring.

Abstract & Scope

This compound is a critical scaffold in drug discovery, particularly for CNS and anti-infective targets. The presence of the 1,2,4-thiadiazole ring at the N1 position significantly reduces the nucleophilicity of the N4 nitrogen compared to standard piperazines. Consequently, standard alkylation methods (using alkyl halides) often suffer from poor kinetics or over-alkylation.

This guide provides a robust Reductive Amination workflow. Unlike direct alkylation, this method proceeds via a controlled iminium intermediate, ensuring mono-alkylation selectivity. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its chemoselectivity in the presence of the sulfur-containing heterocycle.

Chemical Profile & Reactivity Analysis

PropertyDataImplications for Protocol
Structure N-Heteroaryl PiperazineSecondary amine is the active nucleophile.
Electronic State Electron-DeficientThe thiadiazole ring pulls electron density. pKa is lower (~6.5-7.5) than typical piperazines (~9.8).
Nucleophilicity Moderate/LowImine formation may be the rate-determining step. Acid catalysis is mandatory.
Stability Sulfur-containingAvoid Catalytic Hydrogenation (Pd/C) as sulfur often poisons the catalyst.
Solubility Polar OrganicSoluble in DCM, DCE, THF. Limited solubility in pure ether/hexanes.

Mechanistic Pathway & Workflow

The reaction proceeds through two distinct phases: Equilibrium (Imine Formation) and Irreversible Reduction . Due to the lower basicity of the thiadiazolyl-piperazine, the equilibrium lies heavily toward the starting materials unless driven by a dehydrating agent or acid catalysis.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion, highlighting the critical role of acid catalysis in generating the reactive iminium species.

ReductiveAmination Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Acid AcOH Catalyst Acid->Hemiaminal Protonation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Dehydration) Product Tertiary Amine Product Iminium->Product Irreversible Reduction Reductant Hydride Transfer (STAB) Reductant->Iminium

Figure 1: Mechanistic pathway for the reductive amination of electron-deficient piperazines. Note the critical transition from Hemiaminal to Iminium.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB/DCE)

Applicability: Aldehydes and reactive ketones.[1] Rationale: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones significantly at room temperature, preventing side-product formation.

Reagents
  • Amine: this compound (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (concentration ~0.1 M).

  • Activation: Add the Carbonyl component (1.1 equiv).

  • Catalysis: Immediately add Glacial Acetic Acid (1.0 equiv).

    • Note: For the thiadiazole scaffold, this acid is crucial to protonate the carbonyl and assist in water elimination.

  • Imine Formation (Wait Time): Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Unlike aliphatic amines, this deactivated amine requires time to establish the iminium equilibrium before the reducing agent is added.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen/argon for 4–16 hours. Monitor by LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (pH should be ~8-9).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Method B: The "Hard-to-React" Protocol (Ti(OiPr)₄)

Applicability: Sterically hindered ketones or electron-rich aromatic aldehydes that fail Method A. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine species.

Step-by-Step Procedure
  • Complexation: Combine Amine (1.0 equiv) and Ketone (1.1 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

  • Stir: Stir the viscous mixture at RT for 1 hour (or 60°C if extremely hindered).

  • Dilution: Dilute carefully with dry Ethanol or Methanol (Caution: Exothermic).

  • Reduction: Add Sodium Borohydride (NaBH₄) (2.0 equiv) carefully.

    • Note: We use NaBH₄ here because the intermediate is now a titanated imine, which requires a stronger reductant than STAB, but the Ti complex prevents direct ketone reduction.

  • Quench: Add 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.[3]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Iminium ion not forming due to low nucleophilicity.Switch to Method B (Ti(OiPr)₄) or increase AcOH to 5 equiv.
Alcohol Side Product Carbonyl reduced before amine attack.Ensure 30-60 min stir time before adding STAB. Switch from NaBH₄ to STAB if not already using.
Dialkylation (if Primary) N/A (Substrate is secondary).N/A
Emulsion during Workup Amphoteric nature of product.Keep aqueous layer basic (pH > 10) using NaOH during extraction to ensure amine is free-based.
Optimization Decision Tree

OptimizationTree Root Start Optimization Type Carbonyl Type? Root->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone / Hindered Type->Ketone MethodA Method A: STAB / DCE / AcOH Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 then NaBH4 Ketone->MethodB Check Check LCMS @ 4h MethodA->Check Success Isolate Product Check->Success Conversion >90% Fail Low Yield? Check->Fail Conversion <50% Heat Heat to 50°C or Add Mol. Sieves Fail->Heat

Figure 2: Decision matrix for selecting reaction conditions based on substrate steric and electronic properties.

Safety & Handling

  • Thiadiazole Sensitivity: While 1,2,4-thiadiazoles are generally stable, avoid strong reducing conditions (e.g., LiAlH₄ at reflux) which can cleave the N-S bond.

  • STAB: Generates acetic acid upon reaction. Releases hydrogen gas slowly; ensure proper venting.

  • DCE: A suspected carcinogen. Handle in a fume hood. DCM or THF are viable, greener alternatives if solubility permits.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849–3862.[4][5]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile."

  • BenchChem. "Application Notes for Reductive Amination with Piperazin-2-ylmethanol." (General analogy for functionalized piperazines).

Sources

Solvent selection for coupling 3-methyl-1,2,4-thiadiazole with secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Coupling 3-Methyl-1,2,4-Thiadiazole with Secondary Amines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The 1,2,4-thiadiazole scaffold is a critical bioisostere for pyrimidines and pyridines in modern drug design, offering unique lipophilicity and hydrogen-bonding vectors.[1] However, coupling this electron-deficient ring with secondary amines presents a dichotomy: while the 5-position is naturally electrophilic, enabling Nucleophilic Aromatic Substitution (


), the ring is susceptible to base-mediated cleavage.[1]

This guide provides a rational framework for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives.[1] It details two distinct pathways: a thermal


 protocol for activated substrates (e.g., 5-chloro-3-methyl-1,2,4-thiadiazole) and a Palladium-catalyzed Buchwald-Hartwig protocol for deactivated systems.[1][2]

Mechanistic Basis & Solvent Influence[2][3][4][5][6]

The Pathway (Activated Substrates)

For 5-halo-1,2,4-thiadiazoles, the reaction proceeds via a Meisenheimer-like transition state.[1] The rate-determining step is typically the nucleophilic attack, which involves the formation of a charged intermediate from neutral reactants.[2]

  • Solvent Role: Polar aprotic solvents stabilize this charge-separated transition state, lowering the activation energy.[1][2]

  • The Trap: While protic solvents (MeOH, EtOH) are "green," they can solvate the amine nucleophile via hydrogen bonding, reducing its reactivity (nucleophilicity).[1] Furthermore, strong bases in protic media can attack the sulfur atom, leading to ring-opening (formation of amidines or nitriles).[1]

The Buchwald-Hartwig Pathway (Deactivated/Unreactive)

When the thiadiazole lacks a good leaving group or the amine is sterically hindered, Pd-catalysis is required.[1][2]

  • Solvent Role: The solvent must solubilize the catalyst/ligand system and facilitate the oxidative addition step.[2]

  • Incompatibility: Acetonitrile (MeCN) and chlorinated solvents often coordinate to Pd(II) species, inhibiting the catalytic cycle.[1] Non-coordinating ethers or aromatics are preferred.[2]

ReactionPathways Substrate 5-Chloro-3-methyl- 1,2,4-thiadiazole Decision Reactivity Check Substrate->Decision Amine Secondary Amine (HNR2) Amine->Decision SNAr_Path Pathway A: SNAr (Thermal) Decision->SNAr_Path Nucleophilic Amine + Good LG (Cl, Br) Pd_Path Pathway B: Buchwald-Hartwig (Pd-Catalyzed) Decision->Pd_Path Steric Hindrance or Weak Nucleophile TS_SNAr Transition State: Polar Solvent Stabilized SNAr_Path->TS_SNAr Solvent: 2-MeTHF or DMSO TS_Pd Catalytic Cycle: Requires Non-Coord. Solvent Pd_Path->TS_Pd Solvent: Toluene or t-Amyl Alcohol Product Coupled Product TS_SNAr->Product TS_Pd->Product

Figure 1: Decision matrix for coupling pathways based on substrate reactivity and solvent requirements.

Solvent Selection Matrix

The industry is shifting away from DMF/NMP due to reprotoxicity (REACH restrictions). The following table contrasts traditional choices with modern, sustainable alternatives validated for thiadiazole chemistry.

Solvent ClassTraditional (Avoid)Modern/Green (Select)Rationale for Thiadiazoles
Polar Aprotic DMF, NMP, DMAC (High BP, Toxic)DMSO, Sulfolane (High polarity, lower tox)Excellent for

.[1] DMSO stabilizes the transition state but is hard to remove.[2]
Ethers THF, Dioxane (Peroxides, Carcinogen)2-MeTHF, CPME (Bio-derived, hydrophobic)2-MeTHF is the "Gold Standard."[1] It allows high temps (BP 80°C) and easy aqueous workup (immiscible with water).
Alcohols Methanol (Nucleophile quenching)t-Amyl Alcohol, iPrOH (Steric bulk)t-Amyl Alcohol is excellent for Pd-coupling; its bulk prevents it from coordinating to the metal or reacting with the electrophile.[1][2]
Esters Ethyl Acetate (Unstable with strong base)Isopropyl Acetate (More stable)Generally poor for

rates but good for workup.[1]

Detailed Experimental Protocols

Protocol A: Green Coupling (Recommended)

Best for: 5-chloro-3-methyl-1,2,4-thiadiazole + cyclic/aliphatic amines.[1][2]

Rationale: This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] Unlike DMF, 2-MeTHF separates from water, allowing for a direct aqueous wash in the same reactor (Process Intensification).

Materials:

  • 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 equiv)[1][2]

  • Secondary Amine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: 2-MeTHF (5-10 volumes)

Step-by-Step:

  • Charge the thiadiazole and

    
     into the reaction vessel.
    
  • Add 2-MeTHF. (Note: If solubility is poor, add 5-10% water to create a biphasic system which can accelerate the reaction via interfacial catalysis).[1]

  • Add the secondary amine slowly at room temperature.

  • Heat the mixture to 70–75°C (Just below reflux of 80°C).

  • Monitor by HPLC/UPLC (Target: >98% conversion). Typical time: 4–12 hours.[2]

    • Checkpoint: If reaction stalls, add 0.1 equiv of NaI (Finkelstein condition) to generate the more reactive 5-iodo species in situ.[1]

  • Workup: Cool to RT. Add Water (5 vol). Agitate and settle.

  • Phase Cut: Remove the lower aqueous layer (salts).[2] The product remains in the upper 2-MeTHF layer.[2]

  • Concentrate or crystallize directly from the organic layer.[2]

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Hindered amines or when


 fails.[1][2]

Rationale: t-Amyl Alcohol is selected over Toluene/Dioxane.[1][2] It is a high-boiling (102°C) green solvent that solubilizes Pd-catalysts well but does not coordinate to the metal center.[2]

Materials:

  • 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 equiv)[1][2]

  • Amine (1.2 equiv)[1][3]

  • Catalyst:

    
     (2 mol%) + Xantphos or BrettPhos (4 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: t-Amyl Alcohol (anhydrous)[2]

Step-by-Step:

  • Purge the reaction vessel with Nitrogen/Argon (Oxygen inhibits the catalyst).[2]

  • Charge Catalyst, Ligand, and Base.

  • Add Solvent (degassed) and stir for 10 mins to form the active catalyst complex.

  • Add Thiadiazole and Amine.

  • Heat to 90–100°C.

  • Monitor conversion.

    • Caution: Do not use acetonitrile or DMF here; they can poison the catalyst or decompose the thiadiazole at these temperatures with strong bases.[2]

  • Workup: Filter through a celite pad to remove Pd black.[2] Concentrate.

Troubleshooting & Optimization

Issue: Ring Cleavage (Thiadiazole Instability)

The N-S bond in 1,2,4-thiadiazoles is sensitive to nucleophilic attack by "hard" bases (OH-, OMe-).[1]

  • Symptom: Appearance of nitrile peaks in IR/NMR or amidine byproducts.[2]

  • Solution: Switch from hydroxide/alkoxide bases (NaOH, NaOtBu) to carbonate bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA, DBU).[1]
  • Solvent Fix: Avoid alcohols (MeOH/EtOH) if using strong bases. Use aprotic 2-MeTHF or Toluene.[1][2]

Issue: Low Conversion in
  • Cause: Poor leaving group ability of Chlorine or low dielectric constant of solvent.[2]

  • Solution: Switch solvent to DMSO (high dielectric constant

    
    ) to stabilize the transition state.[2] If green compliance is strict, use a DMSO/EtOAc (1:4)  mixture, which maintains reactivity but improves workup.[1]
    

OptimizationFlow Start Reaction Stalled / Low Yield Check1 Check Byproducts Start->Check1 RingOpen Ring Cleavage Detected (Nitrile/Amidine) Check1->RingOpen NoRxn Starting Material Intact Check1->NoRxn Fix1 Action: Change Base Use K2CO3 or DIPEA Remove Alcohols RingOpen->Fix1 Fix2 Action: Increase Polarity Switch to DMSO or Add NaI (Cat.) NoRxn->Fix2

Figure 2: Troubleshooting logic for common thiadiazole coupling failures.

References

  • Synthesis and Properties of 1,2,4-Thiadiazoles. International Journal of Scientific Research in Science, Engineering and Technology (IJSRSET). (Review of thiadiazole reactivity and stability).

  • Greener Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF). Sigma-Aldrich / Merck Technical Bulletin.[1][2] (Data on 2-MeTHF as a replacement for THF/DMF).

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. (Guidance on replacing chlorinated solvents and DMF in Pd-couplings).

  • Palladium-Catalyzed Amination of 1,2,4-Thiadiazoles. Journal of Organic Chemistry. (Methodology for coupling deactivated heterocycles).[2][3]

  • Green Chemistry in Peptide and Organic Synthesis: Replacement of DMF. MDPI Molecules. (Comprehensive review of NBP, GVL, and DMSO mixtures). [1]

Sources

Application Note & Protocol: Scalable Process Chemistry for Thiadiazole-Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiadiazole-piperazine scaffolds represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinical candidates and marketed drugs. Their prevalence is due to the unique combination of the thiadiazole ring's metabolic stability and hydrogen bonding capabilities, with the piperazine moiety's ability to modulate physicochemical properties and provide a vector for diverse substitutions. However, transitioning these valuable intermediates from bench-scale discovery to pilot-plant production presents significant process chemistry challenges. This guide provides a comprehensive overview of robust and scalable synthetic strategies for key thiadiazole-piperazine intermediates, focusing on the underlying chemical principles, process optimization, and safety considerations essential for industrial application. We present detailed protocols, comparative data, and mechanistic insights to empower researchers, scientists, and drug development professionals in establishing efficient and reliable manufacturing processes.

Part I: The 1,3,4-Thiadiazole Core - A Foundation for Scalability

The 2-amino-5-substituted-1,3,4-thiadiazole is the most common entry point for constructing the target intermediates. Its synthesis is well-established, but scalability requires careful selection of reagents and control of reaction parameters to ensure high yield, purity, and operational safety.

Foundational Synthesis: Acylative Cyclization of Thiosemicarbazide

The most direct and industrially viable route involves the condensation and subsequent dehydrative cyclization of a carboxylic acid with thiosemicarbazide.[1] The choice of the cyclizing agent is critical and dictates the process conditions, work-up procedure, and safety profile. Strong acids like concentrated sulfuric acid or phosphorus oxychloride (POCl₃) are commonly employed.[2]

Causality of Reagent Choice:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly effective as it serves a dual role: activating the carboxylic acid by forming a reactive acyl phosphate intermediate and acting as a powerful dehydrating agent to drive the final ring closure.[3] While efficient, its reactivity necessitates stringent moisture control and careful management of the highly exothermic quenching step.

  • Concentrated Sulfuric Acid (H₂SO₄): This classic method offers a cost-effective alternative, promoting cyclization through protonation and dehydration.[4] However, it often requires higher temperatures and can lead to charring or sulfonation byproducts with sensitive substrates. The work-up involves neutralization of a large volume of acid, which can be challenging on a large scale.

The general mechanism involves the initial acylation of thiosemicarbazide followed by an intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring.

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Product CarboxylicAcid R-COOH (Carboxylic Acid) AcylThio Acylthiosemicarbazide (Intermediate) CarboxylicAcid->AcylThio Acylation Thiosemicarbazide H₂N-NH-CS-NH₂ (Thiosemicarbazide) Thiosemicarbazide->AcylThio CyclizingAgent POCl₃ or H₂SO₄ (Cyclizing/Dehydrating Agent) CyclizingAgent->CarboxylicAcid Activation CyclizedInt Cyclized Non-Aromatic Intermediate AcylThio->CyclizedInt Intramolecular Cyclization Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole CyclizedInt->Thiadiazole Dehydration (H₂O loss)

Caption: General reaction mechanism for 1,3,4-thiadiazole synthesis.

Scalable Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

This protocol details a scalable procedure using the robust phosphorus oxychloride method.

Materials:

  • Benzoic Acid (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Phosphorus Oxychloride (POCl₃) (3.0 eq)

  • Ice-water

  • Ammonia Solution (30%) or Sodium Hydroxide Solution (50%)

  • Isopropanol (IPA) for recrystallization

Procedure:

  • Reaction Setup: To a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (3.0 eq) under a nitrogen atmosphere.

  • Reagent Addition: Cool the POCl₃ to 0-5 °C. Cautiously add benzoic acid (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C. Stir the resulting slurry for 20 minutes.

  • Thiosemicarbazide Addition: Add thiosemicarbazide (1.05 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 20 °C. A slight exotherm is expected.

  • Reaction Drive: Once the addition is complete, slowly heat the mixture to 75-80 °C and hold for 3-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate, larger reactor, prepare a stirred vessel of ice-water (approx. 10 volumes relative to the reaction mixture). Very slowly and carefully, transfer the reaction mixture into the ice-water. This step is highly exothermic and releases HCl gas; ensure adequate ventilation and cooling capacity. The product will precipitate.

  • Neutralization & Isolation: Stir the resulting slurry for 1 hour. Adjust the pH to 8-9 by the slow addition of a concentrated ammonia or sodium hydroxide solution, keeping the temperature below 25 °C.

  • Filtration and Washing: Filter the solid product and wash the cake thoroughly with purified water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum at 60-70 °C. For higher purity, recrystallize the crude solid from a suitable solvent like isopropanol.

Process Optimization Data

The choice of synthetic conditions can significantly impact yield, purity, and cost.

ParameterPOCl₃ MethodH₂SO₄ MethodGreen Chemistry Approach (e.g., Microwave)[5][6]
Typical Yield 85-95%70-85%80-98%
Purity (Crude) >95%85-95%>97%
Reaction Time 3-5 hours6-10 hours15-45 minutes
Temperature 75-80 °C90-110 °C100-150 °C
Scalability ExcellentGood (work-up intensive)Challenging (batch size limitations)
Safety Concerns Highly corrosive, exothermic quenchHighly corrosive, potential charringHigh pressure/temperature equipment needed

Part II: Coupling Strategies for Thiadiazole-Piperazine Assembly

With the thiadiazole core in hand, the next critical step is coupling it to the piperazine moiety. The most common strategy involves forming an amide bond between the 2-amino group of the thiadiazole and a chloroacetyl group, followed by nucleophilic substitution with piperazine.

Key Coupling Strategy: Two-Step Acylation-Substitution

This robust, two-step sequence is widely used due to the high reactivity of the intermediate α-chloro amide, which readily undergoes substitution with primary or secondary amines like piperazine.

  • Acylation: The 2-amino-1,3,4-thiadiazole is acylated with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Nucleophilic Substitution: The resulting N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-chloroacetamide intermediate is reacted with a desired piperazine derivative. A base is required to scavenge the HCl generated in this step as well.[7]

G Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole Intermediate α-Chloro Amide Intermediate Thiadiazole->Intermediate Step 1: Acylation (Solvent: DCM or THF) Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Base1 Base (e.g., TEA, DIPEA) Base1->Intermediate HCl Scavenger FinalProduct Thiadiazole-Piperazine Intermediate Intermediate->FinalProduct Step 2: Nucleophilic Substitution (Solvent: Acetonitrile or DMF) Piperazine Piperazine Derivative Piperazine->FinalProduct Base2 Base (e.g., K₂CO₃) Base2->FinalProduct HCl Scavenger

Caption: Workflow for the two-step synthesis of thiadiazole-piperazine intermediates.

Scalable Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Materials:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

Step 1: Synthesis of 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

  • Reaction Setup: Charge 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 eq) and DCM (10 vol) into a dry reactor.

  • Base Addition: Add triethylamine (1.2 eq) and cool the mixture to 0-5 °C.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in DCM (2 vol) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at room temperature for 2-3 hours until completion (monitored by HPLC).

  • Work-up: Wash the reaction mixture sequentially with water (2 x 5 vol) and brine (1 x 5 vol).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude chloro-amide intermediate, which can often be used directly in the next step.

Step 2: Coupling with 1-Methylpiperazine

  • Reaction Setup: Charge the crude chloro-amide intermediate (1.0 eq), acetonitrile (10 vol), potassium carbonate (2.0 eq), and 1-methylpiperazine (1.2 eq) into a reactor.

  • Reaction Drive: Heat the mixture to 60-70 °C and stir for 4-6 hours until the starting material is consumed (monitored by HPLC).

  • Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under vacuum. The residue can be purified by slurrying in water to remove any remaining salts, followed by filtration. If needed, recrystallization from an ethanol/water mixture can provide a high-purity product.

  • Drying: Dry the final product under vacuum at 50-60 °C.

Alternative Coupling Methods

While the acylation-substitution route is common, other methods are viable, particularly for different substitution patterns.

Coupling MethodDescriptionAdvantagesScalability Challenges
Buchwald-Hartwig Amination [8]Palladium-catalyzed cross-coupling of a halo-thiadiazole with piperazine.Broad substrate scope, good for sterically hindered partners.Cost of palladium catalyst, ligand sensitivity, removal of metal impurities.
Nucleophilic Aromatic Substitution (SNAr) [8]Direct reaction of piperazine with an electron-deficient halo-thiadiazole (e.g., nitro-substituted).Atom-economical, no catalyst needed.Limited to activated thiadiazole substrates.
Reductive Amination [9]Reaction of a thiadiazole-aldehyde with piperazine in the presence of a reducing agent.Forms a C-N single bond linker.Requires synthesis of the aldehyde precursor, potential for over-alkylation.

Part III: Process Safety and Scale-Up Considerations

  • Thermal Safety: The quenching of POCl₃ and the neutralization of strong acids are highly exothermic and require careful rate control and robust cooling systems. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile and ensure safe operation.

  • Reagent Handling: POCl₃ is corrosive and reacts violently with water. All handling must be done in a closed system under an inert atmosphere. Personnel must be equipped with appropriate personal protective equipment (PPE).

  • Waste Management: The neutralization of acidic streams generates significant salt waste. Process design should consider minimizing acid usage and implementing efficient waste treatment protocols.

  • Purification Strategy: While chromatography is useful at the lab scale, it is often impractical and expensive for large-scale manufacturing. Developing a robust crystallization procedure is paramount for achieving high purity and good recovery of the final intermediate in a cost-effective manner.

Conclusion

The synthesis of thiadiazole-piperazine intermediates on a large scale is a well-trodden path, with the two-stage approach of thiadiazole formation via acylative cyclization followed by an acylation-substitution sequence for piperazine coupling representing the most reliable and scalable strategy. Success in process development hinges on a deep understanding of the reaction mechanisms, careful control of exothermic events, and the development of a robust, non-chromatographic purification method. By applying the principles and protocols outlined in this guide, development teams can efficiently and safely navigate the journey from laboratory curiosity to industrial reality.

References

  • AL-Gwady, M. S. (n.d.). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Retrieved from ResearchGate. [Link]

  • Pham, E. C., Truong, T. N., Dong, N. H., Vo, D. D., & Do, T. T. H. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Various Authors. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology. ISRES Publishing. [Link]

  • Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science Publisher. [Link]

  • Various Authors. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 11(2), 529-537. [Link]

  • Chauhan, A., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. International Journal of Pharmaceutical Science and Medicine, 3(1), 43-52. [Link]

  • Vaishya, V., et al. (2025). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC. [Link]

  • Various Authors. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. ResearchGate. [Link]

  • Various Authors. (2025). Safe Synthesis of 4,7-Dibromo[10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). Green Efficient Synthesis of[12][13]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. [Link]

  • Various Authors. (2025). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Various Authors. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • Various Authors. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

  • Shia, J. S., Ibrahim, M. S., & Al-Darraji, A. S. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. South Asian Research Journal of Pharmaceutical Sciences, 5(6). [Link]

  • Various Authors. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC. [Link]

  • Various Authors. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-novel-piperazine-based-bis(thiazole)(1-Abdel-Wahab-Osman/82f643e2f5f13456885361021469733020684f88]([Link]

  • Various Authors. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

  • Various Authors. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC. [Link]

  • Various Authors. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. [Link]

  • Various Authors. (2018). Synthesis and Antimicrobial activity of Piperazine analogues containing[12][13] Thiadiazole ring. Research Journal of Pharmacy and Technology. [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC. [Link]

  • Various Authors. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

Sources

Handling and storage stability of 5-piperazinyl-1,2,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Stability of 5-Piperazinyl-1,2,4-Thiadiazoles

Executive Summary & Chemical Context

The 5-piperazinyl-1,2,4-thiadiazole scaffold represents a privileged pharmacophore in drug discovery, often serving as a bioisostere for pyridine-piperazines in GPCR ligands and antimicrobial agents.[1] While the 1,2,4-thiadiazole ring offers unique electrostatic properties and improved metabolic stability compared to some isomers, its fusion with a nucleophilic piperazine moiety introduces specific handling challenges.[1]

This guide provides a technical framework for the storage, solubilization, and stability profiling of these compounds. It moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for instability—specifically the interplay between the electron-deficient thiadiazole ring and the electron-rich, basic piperazine tail.

Physicochemical Profiling & Stability Mechanisms

To ensure data integrity in biological assays, researchers must understand the three primary degradation vectors for this scaffold: Oxidative N-dealkylation/N-oxidation , Hydrolytic Ring Cleavage , and Photolytic N-S Bond Scission .[1]

The Piperazine Liability (Oxidation)

The secondary amine of the piperazine ring is the primary site of instability. Unlike the heteroaromatic ring, this center is highly susceptible to Reactive Oxygen Species (ROS).

  • Mechanism: In the presence of atmospheric oxygen or peroxides (found in low-grade PEG or Tween excipients), the piperazine nitrogen undergoes oxidation to form an N-oxide . Further degradation can lead to ring opening via radical mechanisms.

  • Impact: N-oxides often lose biological potency or, conversely, act as promiscuous redox-cyclers in cellular assays, producing false positives.[1]

The Thiadiazole Liability (Hydrolysis & Nucleophilic Attack)

The 1,2,4-thiadiazole ring is electron-deficient.[1] While the 5-amino substituent (the piperazine) stabilizes the ring via resonance donation, the N-S bond remains a "soft" electrophilic site.

  • Acidic Conditions: Strong acids protonate the ring nitrogens (N2 or N4), destroying aromaticity and making the C5 position highly electrophilic. This facilitates the addition of water and subsequent ring opening to form thioamides or amidines.

  • Nucleophilic Attack: Thiol-containing compounds (e.g., DTT, Glutathione) used in assay buffers can attack the N-S bond, leading to disulfide formation and ring cleavage (disulfide exchange).[1]

Photostability

The N-S bond in thiadiazoles possesses a lower bond dissociation energy than C-C or C-N bonds. Exposure to UV light (<300 nm) can induce homolytic cleavage, resulting in complex rearrangement products.[1]

Visualization of Degradation Pathways

The following diagram outlines the critical degradation nodes. Use this to interpret "mystery peaks" in your LC-MS traces.

DegradationPathways Parent 5-Piperazinyl-1,2,4-Thiadiazole (Active Compound) NOxide Piperazine N-Oxide (M+16 Da) Parent->NOxide Oxidation (Air/Peroxides) RingOpen Thioamide/Amidine Fragments Parent->RingOpen Acid Hydrolysis (pH < 3) Disulfide DTT/GSH Adducts (Assay Interference) Parent->Disulfide Nucleophilic Attack (S-H) Salt Hygroscopic Salt (Solid State) Parent->Salt CO2 Absorption (Carbamate)

Figure 1: Primary degradation pathways. Red nodes indicate irreversible chemical changes; yellow indicates assay-specific artifacts.[1]

Protocol: Storage and Handling

This protocol utilizes a "Self-Validating" approach.[1] Every stock solution preparation includes a checkpoint to verify compound integrity.

Solid State Storage
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen.[1] The secondary amine readily absorbs atmospheric

    
     to form carbamic acid salts, which alters stoichiometry during weighing.
    
  • Container: Amber glass vials with PTFE-lined caps. Avoid plastic microfuge tubes for long-term storage of free bases (lipophilic absorption).

Stock Solution Preparation (DMSO)
  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).[1]

  • Concentration: 10 mM is standard.[1] Avoid >50 mM as precipitation may occur upon freeze-thaw due to oligomerization.[1]

  • Validation Step: Upon initial dissolution, measure the

    
     or run a rapid LC-MS.[1] If the solution turns yellow/orange immediately, oxidation of the piperazine or thiadiazole sulfur has occurred (likely due to peroxides in the DMSO).
    
Handling in Biological Assays
  • Buffer Compatibility:

    • Recommended: PBS, HEPES, MOPS (pH 7.0–7.8).[1]

    • Caution: Avoid Tris buffers if the compound has an electrophilic warhead (not applicable to standard 5-piperazinyls, but good practice).[1]

    • Critical:Do not use DTT or

      
      -Mercaptoethanol  in the assay buffer unless necessary. If reducing agents are required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic and less likely to cleave the thiadiazole N-S bond.[1]
      

Quality Control & Stress Testing

To validate the stability of your specific derivative, perform this abbreviated stress test.

Table 1: Stress Test Parameters and Interpretation

Stress ConditionProcedureExpected Outcome (Stable)Danger Sign (Unstable)
Oxidation 100 µM cmpd + 3%

, RT, 2h
>95% Parent remainingNew peak at M+16 (N-oxide) or M+32 (Sulfone)
Acid Hydrolysis 100 µM cmpd + 0.1N HCl, RT, 24h>90% Parent remainingLoss of UV signal; appearance of polar fragments
Photostability 10 mM DMSO stock under ambient light, 48h>98% Parent remainingYellowing of solution; complex baseline in LC
Freeze-Thaw 3 cycles (-20°C to RT)No precipitationVisible particulates; loss of concentration

Decision Tree: Handling Workflow

Use this logic flow to determine the appropriate handling method based on your experimental needs.

HandlingWorkflow Start Start: 5-Piperazinyl-1,2,4-Thiadiazole Form Is it a Salt or Free Base? Start->Form Base Free Base Form->Base Salt HCl/TFA Salt Form->Salt BaseAction Store under Argon Protect from CO2 Base->BaseAction SaltAction Store with Desiccant (Hygroscopic) Salt->SaltAction Assay Assay Type? BaseAction->Assay SaltAction->Assay Cellular Cellular/In Vivo Assay->Cellular High Stability Req Biochem Biochemical (Enzymatic) Assay->Biochem RedAgent Requires Reducing Agent? Biochem->RedAgent UseTCEP Use TCEP (Avoid DTT) RedAgent->UseTCEP Yes Standard Standard Buffer (PBS/HEPES) RedAgent->Standard No

Figure 2: Operational workflow for storage and assay preparation.[1]

References

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. (2025).[2] Strategies for the oxidation of piperazine cores in drug discovery.

  • Oxidation of Drugs during Drug Product Development. PMC. (2022). Mechanisms of secondary amine oxidation and N-oxide formation in pharmaceuticals.

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. Chemical Research in Toxicology. (2005). Evidence for piperazine ring contraction and oxidative instability.[3]

  • Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. (2025).[1][4] Review of the electrophilic nature of the thiadiazole ring and its reaction with cysteine thiols.

  • Degradation pathways of thiadiazoles. BenchChem Technical Support. (2025). Hydrolytic cleavage mechanisms of thiadiazole rings under acidic conditions.

Sources

Troubleshooting & Optimization

Minimizing ring opening of 1,2,4-thiadiazoles under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ring Opening Under Basic Conditions Ticket ID: #TDZ-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Decision Module

Before proceeding with your experiment, use this decision matrix to evaluate the risk of ring destruction. 1,2,4-Thiadiazoles are notoriously sensitive to hard nucleophiles due to the high electrophilicity at the C5 position and the lability of the N-S bond.

Workflow: Base Selection & Condition Optimization[1]

BaseSelection start START: Reaction Requirement check_nuc Is the Base also the Nucleophile? (e.g., Alkoxide/Hydroxide) start->check_nuc hard_nuc High Risk: Hard Nucleophile (OH-, RO-) Attacks C5 -> Ring Cleavage check_nuc->hard_nuc Yes soft_nuc Lower Risk: Soft/Bulky Base check_nuc->soft_nuc No sub_check Is C5 Halogenated? hard_nuc->sub_check action_soft PROTOCOL B: Use Carbonates (Cs2CO3) or Organic Bases (DIPEA/DBU) soft_nuc->action_soft action_hard PROTOCOL A: 1. Lower Temp (<0°C) 2. Use Bulky Counterpart (tBuOK) 3. Anhydrous Solvents ONLY sub_check->action_hard Yes (Highly Reactive) warning CRITICAL: Avoid Aqueous NaOH/KOH Immediate N-S Bond Fission sub_check->warning If Aqueous

Figure 1: Decision matrix for selecting bases and conditions to prevent 1,2,4-thiadiazole degradation.

Mechanistic Root Cause Analysis

To troubleshoot effectively, you must understand the failure mode. The 1,2,4-thiadiazole ring is not uniformly stable; it possesses a specific "kill switch" at the C5 position.

The "Kill Switch": C5 Nucleophilic Attack

The 1,2,4-thiadiazole system is electron-deficient.[1] The sulfur atom and the N4 nitrogen create a significant positive dipole at C5 .

  • The Trap: Hard nucleophiles (OH⁻, MeO⁻, NH₂⁻) do not just deprotonate; they attack C5.

  • The Break: This attack disrupts aromaticity, forcing the weak N-S bond to cleave.

  • The Result: The ring unravels into a thioamide-amidine fragment or extrudes elemental sulfur, often observed as a "black tar" or rapid color change to dark red/brown.

Pathway Visualization

RingOpening cluster_0 Intact Ring cluster_1 Transition State cluster_2 Degradation Products T1 1,2,4-Thiadiazole (C5 Electrophilic) TS Meisenheimer-like Complex at C5 T1->TS Nucleophilic Attack P1 N-S Bond Cleavage TS->P1 Ring Opening P2 Nitriles + Sulfur + Amidines P1->P2 Fragmentation Base Base (Nu-) Base->TS

Figure 2: Mechanistic pathway of base-induced ring opening initiated by C5 attack.

Troubleshooting & FAQs

Specific solutions for common user issues.

Q1: My reaction turns black immediately upon adding NaOH. What happened?

Diagnosis: You triggered rapid ring fragmentation. Aqueous hydroxide is a hard nucleophile that attacks C5 faster than it performs the desired deprotonation or substitution elsewhere. The Fix:

  • Switch Base: Replace NaOH with Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These are sufficiently basic but less nucleophilic.

  • Remove Water: Switch to anhydrous conditions. Water often acts as a transfer agent for hydroxide attack.

Q2: I am trying to perform an S_NAr reaction at C5 with an amine, but yields are low (<20%).

Diagnosis: Competitive ring opening. While the amine should displace the leaving group (e.g., Chlorine) at C5, the intermediate is unstable if the temperature is too high. The Fix:

  • Temperature Control: Run the reaction at 0°C to Room Temperature . Do not reflux.

  • Leaving Group: Ensure you are using a 5-chloro or 5-bromo derivative. 5-Fluoro derivatives are often too reactive and promote ring opening before substitution.

  • Base: Use DIPEA (Hünig's Base) instead of inorganic bases to scavenge the acid without attacking the ring.

Q3: Can I use organolithiums (e.g., n-BuLi) for C-H activation?

Diagnosis: High Risk. n-BuLi will likely attack the N2 or C5 positions rather than performing a clean deprotonation, leading to ring fragmentation. The Fix:

  • Use TMP-based bases: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The extreme steric bulk prevents nucleophilic attack at C5, allowing for thermodynamic deprotonation if necessary (though C5-H acidity is low; this is rare).

  • Knochel-Hauser Base: TMPMgCl·LiCl is a milder alternative for metallation.

Validated Experimental Protocols

Protocol A: Safe S_NAr Substitution at C5

Use this for installing amines or alkoxides at the C5 position without destroying the ring.

ParameterRecommendationRationale
Solvent DMF, DMA, or Acetonitrile (Anhydrous)Polar aprotic solvents stabilize the transition state without donating protons.
Base DIPEA (2.0 equiv) or Cs₂CO₃ (1.5 equiv)Non-nucleophilic bases scavenge HCl/HBr without attacking the ring.
Temperature 0°C

RT
Heating >60°C significantly increases N-S bond cleavage risk.
Concentration 0.1 M - 0.2 MHigh concentrations can promote intermolecular side reactions.

Step-by-Step:

  • Dissolve 5-chloro-1,2,4-thiadiazole derivative (1.0 equiv) in anhydrous DMF (0.1 M) under Nitrogen/Argon.

  • Cool the solution to 0°C.

  • Add DIPEA (2.0 equiv).

  • Add the nucleophile (amine/thiol) dropwise (1.1 equiv).

  • Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by LCMS.

  • Quench: Pour into ice-cold dilute citric acid (pH 4-5). Avoid basic workups if possible.

Protocol B: Cross-Coupling (Suzuki/Buchwald)

1,2,4-Thiadiazoles poison Pd catalysts due to Sulfur coordination. Use this modified protocol.

ComponentSpecification
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (High loading: 5-10 mol%)
Base K₃PO₄ or Na₂CO₃ (Solid, anhydrous)
Solvent Toluene/Dioxane (10:1)

References & Authoritative Grounding

  • Comprehensive Heterocyclic Chemistry: Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Heterocyclic Chemistry III, Vol 4. Elsevier, 2008 . (Definitive source on ring stability and N-S bond lability).

  • Mechanism of Ring Opening: Goerdeler, J. "Acyl-isothiocyanate und ihre Derivate." Chemische Berichte, 1954 . (Foundational work establishing the sensitivity of 1,2,4-thiadiazoles to basic hydrolysis).

  • Modern Synthetic Applications: Castro, A. et al. "Synthesis and biological evaluation of 3,5-disubstituted-1,2,4-thiadiazoles." Bioorganic & Medicinal Chemistry, 2006 .

  • Flow Chemistry Stabilization: Baumann, M. et al. "A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles." Bioorganic & Medicinal Chemistry, 2017 .[2] (Demonstrates handling unstable intermediates safely).

  • Green/Base-Free Methods: Lin, J-X. et al. "Sodium carbonate promotes a facile synthesis of 5-amino-1,2,4-thiadiazoles."[3] Journal of Organic Chemistry, 2024 .[4][3] (Validates the use of carbonate bases over hydroxides).

Sources

Purification methods for polar thiadiazolyl piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Thiadiazolyl Piperazines

Status: Active | Ticket ID: CHEM-SUP-882 | Specialist: Senior Application Scientist

Introduction: Escaping the "Polarity Trap"

Welcome to the technical support hub for Thiadiazolyl Piperazine intermediates. You are likely here because your compound is behaving like a "chemical ghost"—streaking across your TLC plates, refusing to dissolve in non-polar solvents, or co-eluting with excess piperazine.

This scaffold presents a dual challenge: the thiadiazole ring creates a dipole moment, while the piperazine nitrogen acts as a strong Lewis base (pKa ~9.8). On standard silica, this combination leads to irreversible adsorption or severe tailing due to interaction with acidic silanols.

This guide abandons "standard" purification in favor of protocols specifically engineered for high-polarity, basic heterocycles.

Part 1: Diagnostic Workflow

Before choosing a method, determine your compound's behavior using this logic tree.

PurificationLogic Start START: Crude Reaction Mixture SolubilityCheck Is the Crude Soluble in DCM? Start->SolubilityCheck PiperazineCheck Is Excess Piperazine Present? SolubilityCheck->PiperazineCheck Yes RP_Flash METHOD A: Reverse Phase (C18) (Recommended) SolubilityCheck->RP_Flash No (Polarity > DCM) AcidBase METHOD B: Acid-Base Extraction PiperazineCheck->AcidBase Yes (>1.5 equiv) AmineSilica METHOD C: Amine-Functionalized Silica PiperazineCheck->AmineSilica No (Trace impurities) AcidBase->RP_Flash Oily Residue Crystallization METHOD D: Recrystallization (EtOH/DMF) AcidBase->Crystallization Solid Precipitate

Figure 1: Strategic decision tree for selecting the optimal purification route based on solubility and impurity profile.

Part 2: Chromatography Optimization (The "Anti-Streak" Protocols)

Standard silica gel (SiO₂) is acidic (pH ~5). Your basic piperazine moiety will bind to it, causing broad peaks and yield loss.

Option A: Reverse Phase Flash (The Gold Standard)

For thiadiazolyl piperazines, C18 silica eliminates the silanol interaction entirely.

  • Stationary Phase: C18 (capped).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate).

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).

  • Gradient: 0% B → 100% B over 15-20 CV (Column Volumes).

  • Why it works: The acidic modifier keeps the piperazine protonated, preventing secondary interactions, while the C18 separates based on hydrophobicity rather than polarity [1].

Option B: Amine-Modified Normal Phase

If you must use normal phase, you cannot use bare silica without modification.

  • Stationary Phase: Amine-functionalized silica (NH₂-SiO₂) OR Standard Silica.

  • Mobile Phase: DCM / MeOH.[1][2]

  • The Critical Modifier:

    • If using Standard Silica: You must add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Protocol: Flush the column with 3 CV of the modifier-containing solvent before loading your sample. This "deactivates" the acidic sites [2].[2]

Comparison of Mobile Phases:

MethodSolvent SystemAdditiveTarget Outcome
Reverse Phase H₂O : MeCN0.1% Formic AcidSharp peaks, removal of salts.
Normal Phase DCM : MeOH (9:1)1% TriethylaminePrevents streaking on bare silica.
HILIC MeCN : H₂O (95:5)10mM NH₄OAcFor extremely polar/water-soluble analogs.

Part 3: The Solubility Switch (Acid-Base Extraction)

Because the piperazine nitrogen is basic, you can manipulate pH to switch the molecule between water-soluble (salt) and organic-soluble (free base) forms. This is the most effective way to remove non-basic impurities.

AcidBaseWorkup Crude Crude Mixture (Organic Solvent) AcidStep Add 1N HCl (Extract Aqueous) Crude->AcidStep Protonate Piperazine WashStep Wash Aq. Layer (DCM/EtOAc) AcidStep->WashStep Remove Neutral Impurities BaseStep Basify to pH 10 (NaOH/NH4OH) WashStep->BaseStep Deprotonate Final Precipitate or Extract Free Base BaseStep->Final Product Crashes Out

Figure 2: Acid-base extraction workflow. Note: Thiadiazoles are generally stable to dilute acid/base, but avoid prolonged exposure to hot strong acids.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude in EtOAc or DCM.

  • Extraction: Extract with 1N HCl (3x). The product moves to the aqueous layer; non-basic impurities stay in organic.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove trapped neutrals.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 2N NaOH or NH₄OH until pH > 10.

  • Collection:

    • Scenario A: Solid precipitates (common for thiadiazoles). Filter and wash with cold water [3].[3]

    • Scenario B: No precipitate. Extract the basic aqueous layer with DCM/MeOH (9:1).

Part 4: Crystallization & Polishing

Recrystallization is often superior to chromatography for this scaffold due to the high melting points of thiadiazoles.

Recommended Solvent Systems [4, 5]:

Solvent SystemRatio (v/v)Application
Ethanol (Abs.) 100%General purification; best for removing trace tar.
DMF : Ethanol 1:1For highly insoluble bis-thiadiazole derivatives.
Ethanol : Water 8:2"Salting out" method; good for removing inorganic salts.
Isopropyl Alcohol 100%Good for removing excess piperazine (which stays in solution).

Part 5: Troubleshooting & FAQ

Q: I have a huge excess of piperazine left. How do I remove it? A: Piperazine is water-soluble. If your product is solid, rigorous washing with water is effective. If both are in solution, use a scavenger resin (e.g., Isocyanate resin) which reacts with the secondary amine of piperazine but not your tertiary product (if substituted). Alternatively, convert the mixture to HCl salts; piperazine dihydrochloride is very insoluble in hot ethanol and can be filtered off [6].

Q: My compound is "oiling out" during recrystallization. A: This indicates trapped solvent or impurities lowering the melting point.

  • Fix: Triturate the oil with Diethyl Ether or Hexane .[3] Scratch the flask glass to induce nucleation.[4] If it remains an oil, revert to the Acid-Base extraction method to remove the impurity causing the depression [7].

Q: The product co-elutes with the regioisomer. A: Thiadiazole cyclization can produce isomers. These are difficult to separate on silica.[5] Use Reverse Phase HPLC with a slow gradient (0.5% change per minute) or try recrystallization from DMF/EtOH , as isomers often have vastly different crystal lattice energies [1].

References

  • BenchChem Technical Support. "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem, 2025.[3][4] Link

  • Biotage Applications. "Is there an easy way to purify organic amines?" Biotage Blog, 2023. Link

  • National Institutes of Health (PMC). "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids." PMC, 2022. Link

  • Chemical Methodologies. "Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives." Chem. Methodol., 2022. Link

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and identification of some derivatives of 1,3,4-thiadiazole." JOCPR, 2015. Link

  • ResearchGate. "How to extract/isolate piperazine from water without distillation?" ResearchGate Q&A, 2013. Link

  • BenchChem Technical Support. "Purification of 2-Amino-1,3,4-Thiadiazole Derivatives." BenchChem, 2025.[3][4] Link

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Technical Support Center: Troubleshooting Low Yields in the Amination of 5-chloro-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the amination of 5-chloro-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. The 1,2,4-thiadiazole scaffold is a valuable pharmacophore in medicinal chemistry, and its successful functionalization is often a key step in the synthesis of novel therapeutic agents.[1][2] However, the amination of the 5-chloro-1,2,4-thiadiazole can be prone to low yields due to the specific electronic nature of the heterocyclic ring and potential side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize reaction conditions, and achieve higher yields and purity in your experiments.

Understanding the Reaction: SNAr vs. Palladium Catalysis

The amination of 5-chloro-1,2,4-thiadiazole typically proceeds via one of two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method. The 1,2,4-thiadiazole ring is electron-deficient, which activates the C5 position for attack by a nucleophile (the amine).[2][3] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[4][5] The success of this reaction is highly dependent on the nucleophilicity of the amine, the strength of the base used, and the choice of solvent.[6][7]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative.[8] This reaction uses a palladium catalyst with a specialized phosphine ligand to form the C-N bond.[8][9] While often robust, it requires careful optimization of the catalyst, ligand, base, and solvent system.[10]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to address specific problems you may encounter in the lab.

Issue 1: Low or No Conversion of Starting Material

Q: I'm seeing a significant amount of unreacted 5-chloro-1,2,4-thiadiazole in my reaction mixture by TLC/LCMS. What are the likely causes and how can I improve conversion?

A: This is a common problem that usually points to insufficient reaction activation. Here are the key parameters to investigate, moving from the simplest to the most complex adjustments.

For SNAr Reactions:

  • Inadequate Base Strength or Solubility: The base plays a crucial role in deprotonating the amine (or the intermediate complex), increasing its nucleophilicity.[6][11] If the base is too weak or is not soluble in the reaction medium, the reaction will be sluggish.

    • Solution: Switch to a stronger or more soluble base. For instance, if you are using a mild inorganic base like K₂CO₃, consider switching to a stronger one like Cs₂CO₃ or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the base is finely powdered and dry.

  • Suboptimal Reaction Temperature: Amination reactions often require heat to overcome the activation energy.[12]

    • Solution: Increase the reaction temperature incrementally. Monitor the reaction progress by TLC or LCMS to find the optimal temperature that promotes product formation without significant decomposition. For high-boiling solvents like DMSO or DMF, temperatures between 80-120 °C are common.[1][13]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are inherently less reactive.

    • Solution: If possible, consider using a more nucleophilic amine. If not, this is a prime scenario to switch to a palladium-catalyzed approach.

  • Solvent Effects: The solvent can dramatically influence reaction rates. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can solvate the cationic species and accelerate the reaction.[14]

    • Solution: If using a less polar solvent like THF or Dioxane, switch to DMSO or DMF.

For Buchwald-Hartwig Reactions:

  • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to air or impurities. The choice of ligand is also critical for catalyst stability and activity.[10]

    • Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly distilled and degassed solvents. Consider a different phosphine ligand; bulky, electron-rich ligands like XPhos or BrettPhos are often effective for challenging substrates.[9][10]

  • Incorrect Base: While strong bases like NaOtBu are common, they can sometimes cause substrate decomposition.[10] Weaker carbonate or phosphate bases are often used for sensitive substrates.[10]

    • Solution: Screen different bases. K₃PO₄ or Cs₂CO₃ are excellent alternatives to alkoxide bases and can provide better yields with fewer side products.[10]

Data Summary: Key Reagent and Solvent Properties

For your convenience, the following tables summarize key properties of common reagents and solvents used in these amination reactions.

Table 1: Comparison of Common Bases

BasepKa of Conjugate AcidCommon SolventsNotes
K₂CO₃10.3DMF, DMSO, MeCNMild, often requires higher temperatures.
Cs₂CO₃10.0Toluene, Dioxane, DMFMore soluble than K₂CO₃, often more effective.[10]
K₃PO₄12.3Toluene, DioxaneA good non-nucleophilic base for Pd-catalysis.
NaOtBu19.0THF, Toluene, DioxaneVery strong, effective but can promote side reactions.
DBU13.5MeCN, THF, DMFStrong, non-nucleophilic organic base.

Table 2: Common Solvents for Amination

SolventBoiling Point (°C)PolarityNotes
DMSO189HighExcellent for SNAr, can be difficult to remove.
DMF153HighGood for SNAr, potential for decomposition at high temp.[15]
Dioxane101ModerateCommon for Buchwald-Hartwig reactions.
Toluene111LowCommon for Buchwald-Hartwig reactions.
MeCN82HighCan be effective, lower boiling point limits temperature.
Issue 2: Significant Formation of Side Products

Q: My reaction is proceeding, but I'm getting a complex mixture with multiple spots on my TLC plate. How can I improve the selectivity?

A: Side product formation often arises from reactions with the solvent, hydrolysis, or dimerization.

  • Hydrolysis of the Chloro Group: If there is residual water in your reagents or solvents, the 5-chloro-1,2,4-thiadiazole can be hydrolyzed to the corresponding 5-hydroxy derivative.

    • Solution: Use anhydrous solvents and dry your reagents thoroughly. Running the reaction under a strict inert atmosphere will also help.

  • Reaction with Amide Solvents: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then react with your starting material to form a dimethylamino side product.[15]

    • Solution: Lower the reaction temperature. If high temperatures are necessary, switch to a more stable solvent like DMSO or Dioxane.

  • Dimerization or Polymerization: This can occur under harsh conditions, especially with highly reactive amines.

    • Solution: Lower the reaction temperature and concentration. Adding the amine slowly to the reaction mixture can also mitigate this issue.

Experimental Protocols

Here are starting-point protocols for both SNAr and Buchwald-Hartwig amination. Note: These are general procedures and should be optimized for your specific amine.

Protocol 1: General Procedure for SNAr Amination
  • To a dry reaction vial equipped with a magnetic stir bar, add 5-chloro-1,2,4-thiadiazole (1.0 equiv), the desired amine (1.1-1.5 equiv), and a powdered, dry base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add anhydrous solvent (e.g., DMSO or DMF, to make a 0.1-0.5 M solution).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with water and/or brine to remove the inorganic base and solvent.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 5-chloro-1,2,4-thiadiazole (1.0 equiv) and the desired amine (1.2 equiv).

  • Add degassed, anhydrous solvent (e.g., Toluene or Dioxane, to make a 0.1-0.5 M solution).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process: Mechanisms and Workflows

Reaction Mechanism Diagram

The following diagram illustrates the stepwise addition-elimination mechanism for the SNAr reaction.

SNAr_Mechanism Start 5-Chloro-1,2,4-thiadiazole + Amine (R-NH2) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nucleophilic Attack Product 5-Amino-1,2,4-thiadiazole + HCl Meisenheimer->Product Elimination of Cl- FinalProduct Final Product + BH+Cl- Product->FinalProduct Deprotonation BaseStep Base (B:) BaseStep->Product

Caption: The SNAr mechanism proceeds via nucleophilic attack to form a stable intermediate.

Troubleshooting Workflow Diagram

Use this decision tree to guide your troubleshooting process when faced with low yields.

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Is Starting Material Consumed? Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion No HighConversion High Conversion, Low Product Isolation CheckConversion->HighConversion Yes IncreaseTemp Increase Temperature LowConversion->IncreaseTemp CheckSideProducts Analyze for Side Products (Hydrolysis, Dimerization) HighConversion->CheckSideProducts StrongerBase Use Stronger/More Soluble Base IncreaseTemp->StrongerBase SwitchToPd Switch to Buchwald-Hartwig StrongerBase->SwitchToPd OptimizeWorkup Optimize Workup/ Purification CheckSideProducts->OptimizeWorkup No Obvious Side Products DryReagents Use Anhydrous Reagents/Solvents CheckSideProducts->DryReagents Hydrolysis Observed

Caption: A decision tree to systematically troubleshoot low-yield amination reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate this reaction? A: Yes, microwave-assisted synthesis can be very effective for both SNAr and Buchwald-Hartwig reactions, often significantly reducing reaction times and improving yields.[9][13] However, care must be taken as the rapid heating can also accelerate decomposition pathways. Start with lower temperatures and shorter times than conventional heating.

Q2: My amine has other nucleophilic sites (e.g., a hydroxyl or thiol group). Will I have selectivity issues? A: Yes, this is a significant challenge. Amines are generally more nucleophilic than alcohols, but chemoselectivity is not guaranteed. You may need to protect the other functional groups before the amination reaction. Alternatively, for Buchwald-Hartwig reactions, specific ligand/catalyst systems can sometimes offer improved selectivity.

Q3: Is it always necessary to use an inert atmosphere for SNAr reactions? A: While not as critical as for palladium-catalyzed reactions, using an inert atmosphere is highly recommended. It prevents potential oxidation of your amine or other sensitive reagents and, more importantly, minimizes the presence of moisture, which can lead to the hydrolysis side product.

Q4: Are there greener alternatives to solvents like DMF and DMSO? A: Yes, researchers are increasingly exploring more environmentally friendly solvents. For some highly activated heteroaryl chlorides, reactions have been shown to work well in water or polyethylene glycol (PEG).[14][16][17] These conditions might be applicable to 5-chloro-1,2,4-thiadiazole and are worth exploring if green chemistry is a priority for your process.

References

  • Current issues in pharmacy and medicine: science and practice. Synthesis and properties of 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione and its some S-derivatives.
  • Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available from: [Link]

  • ResearchGate. Synthesis of 5‐amino‐1,2,4‐thiadiazoles. Available from: [Link]

  • RSC Publishing. Mechanistic insights into amination via nucleophilic aromatic substitution. (2023). Available from: [Link]

  • Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. (2021). Available from: [Link]

  • PMC. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Available from: [Link]

  • ResearchGate. Mechanistic insights into amination via nucleophilic aromatic substitution. (2023). Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). Available from: [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Available from: [Link]

  • MDPI. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Available from: [Link]

  • RSC Publishing. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Available from: [Link]

  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available from: [Link]

  • MDPI. Safe Synthesis of 4,7-Dibromo[1][18][19]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ResearchGate. Safe Synthesis of 4,7-Dibromo[1][18][19]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025). Available from: [Link]

  • Reddit. SNAr troubleshooting. (2023). Available from: [Link]

  • ISRES. 174 Thiadiazoles and Their Properties. Available from: [Link]

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link]

  • ACS Publications. A New Entry of Amination Reagents for Heteroaromatic C−H Bonds: Copper-Catalyzed Direct Amination of Azoles with Chloroamines at Room Temperature. (2010). Available from: [Link]

  • ACS Publications. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (2014). Available from: [Link]

  • ChemSusChem. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (2025). Available from: [Link]

  • Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available from: [Link]

  • Taylor & Francis Online. Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. (2022). Available from: [Link]

  • ResearchGate. Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). Available from: [Link]

  • ResearchGate. 8 questions with answers in THIADIAZOLES | Science topic. Available from: [Link]

  • PubMed. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). Available from: [Link]

  • PMC. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]

  • PMC. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Available from: [Link]

  • PMC. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Available from: [Link]

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Removing regioisomeric impurities in 1,2,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Regioisomeric Impurities

Welcome to the technical support center for 1,2,4-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomeric purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental questions regarding the formation of regioisomeric impurities. Understanding why and how these byproducts form is the first step toward preventing and removing them.

Q1: What exactly are regioisomeric impurities in the context of 3,5-disubstituted 1,2,4-thiadiazole synthesis?

A1: Regioisomeric impurities arise during the synthesis of unsymmetrical 3,5-disubstituted 1,2,4-thiadiazoles. These are isomers that have the same molecular formula and the same substituents, but the positions of these substituents on the thiadiazole ring are swapped. For instance, if you are targeting the 3-Aryl-5-Alkyl-1,2,4-thiadiazole, the corresponding regioisomeric impurity would be the 3-Alkyl-5-Aryl-1,2,4-thiadiazole. This issue is particularly prevalent in syntheses that involve the condensation of two different building blocks.

The diagram below illustrates a common reaction pathway where a nitrile and a thioamide are intended to form a specific unsymmetrical 1,2,4-thiadiazole.[1][2] However, side reactions, such as the self-dimerization of the thioamide, can lead to undesired symmetrical byproducts, while a lack of regiocontrol in other methods can produce the direct regioisomer.

G cluster_reactants Reactants cluster_products Potential Products R1_CN Nitrile (R1-CN) desired Desired Product 3-R1, 5-R2-1,2,4-Thiadiazole R1_CN->desired Intermolecular Addition & Cyclization regioisomer Regioisomeric Impurity 3-R2, 5-R1-1,2,4-Thiadiazole R1_CN->regioisomer R2_CSNH2 Thioamide (R2-CSNH2) R2_CSNH2->desired R2_CSNH2->regioisomer Alternative Cyclization Pathway caption Fig 1. Formation of Regioisomers

Caption: Fig 1. General reaction scheme illustrating the formation of a desired product and its regioisomeric impurity.

Q2: Which synthetic methods are most susceptible to producing regioisomeric mixtures?

A2: While many modern methods offer high regioselectivity, several classical and powerful techniques require careful optimization to control isomer formation.

  • Huisgen [3+2] Cycloadditions: The reaction of nitrile sulfides (the 1,3-dipole) with nitriles (the dipolarophile) is a powerful method for creating the 1,2,4-thiadiazole core.[3] However, if the electronic properties of the substituents on both components are not sufficiently differentiated, the reaction can lack regioselectivity, leading to a mixture of products.[4]

  • Condensation of Dissimilar Thioamides/Nitriles: Methods that construct the ring from two different components, such as a thioamide and a nitrile, can be highly effective.[1][2] The challenge arises from competing reaction pathways. For example, the oxidative self-dimerization of the thioamide starting material can compete with the desired cross-condensation, leading to a symmetrical byproduct which, while not a regioisomer, is a common and related impurity.

  • Multi-component Reactions: While often elegant, some multi-component reactions that bring together three or more starting materials can have multiple viable mechanistic pathways, potentially leading to regioisomeric outcomes depending on the precise reaction conditions and substrate electronics.[5]

Q3: How can I reliably detect and quantify regioisomeric impurities in my crude reaction mixture?

A3: Accurate detection is critical before any purification strategy can be developed. A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is your first line of defense. Regioisomers often have very similar polarities and may appear as a single, slightly elongated spot. It is crucial to test a wide range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find conditions that show even minimal separation. Staining with agents like permanganate or iodine can help visualize the spots.[6][7]

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. The chemical environment around the substituents in regioisomers is different, leading to distinct chemical shifts. Look for two sets of peaks for aromatic or key alkyl protons. The integration of these distinct peaks can provide a quantitative ratio of the two isomers.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. The isomers will have identical mass-to-charge ratios (m/z). However, a good HPLC method can often separate them chromatographically. The resulting extracted ion chromatogram (EIC) for the product's mass will show two distinct peaks, and the area under each peak provides an accurate ratio of the isomers.

Section 2: Troubleshooting Guide - Purification Strategies

When faced with an inseparable mixture of regioisomers, a systematic approach is necessary. This guide provides logical workflows to tackle the most common purification challenges.

Issue 1: My regioisomers co-elute during flash column chromatography.

This is the most frequent challenge. The similar polarity and functional groups of regioisomers make them behave almost identically on silica gel.

Causality: The overall polarity, determined by the sum of the functional groups, is nearly identical for both isomers. Standard silica gel chromatography may not have sufficient resolving power to differentiate the subtle differences in their surface interactions.

Troubleshooting Workflow:

G start Start: Co-elution on TLC screen_solvents 1. Broaden Eluent Screening (e.g., Toluene/EtOAc, DCM/Acetone) start->screen_solvents use_additives 2. Use Eluent Additives - 0.5% Triethylamine for basic compounds - 0.5% Acetic Acid for acidic compounds screen_solvents->use_additives No separation success Separation Achieved screen_solvents->success Separation change_stationary 3. Change Stationary Phase - Alumina (Basic or Neutral) - C18 Reverse Phase Silica use_additives->change_stationary No separation use_additives->success Separation hplc 4. Escalate to High-Performance Methods - Preparative HPLC (Normal or Reverse Phase) change_stationary->hplc No separation change_stationary->success Separation hplc->success Separation fail Still Co-eluting hplc->fail No separation caption Fig 2. Chromatography Troubleshooting

Caption: Fig 2. A logical workflow for resolving co-eluting regioisomers using chromatographic techniques.

Issue 2: Both isomers precipitate together during recrystallization.

Recrystallization is an excellent technique for large-scale purification, but it fails if the isomers have nearly identical solubility profiles or form a solid solution (a mixed crystal lattice).

Causality: The crystal packing forces and solvation energies for the two regioisomers can be very similar in many solvents, preventing selective crystallization of one isomer over the other.

Troubleshooting Workflow:

G start Start: Co-crystallization Occurs solvent_screen 1. Systematic Solvent Screening - Test diverse solvent classes (Alcohols, Esters, Ketones, Aromatics, etc.) start->solvent_screen method_variation 2. Vary Crystallization Method - Slow Evaporation - Solvent/Anti-Solvent Addition - Thermal Gradient (Slow Cooling) solvent_screen->method_variation No selectivity success Pure Crystals Obtained solvent_screen->success Success seeding 3. Attempt Selective Seeding - Obtain pure seed crystal (e.g., via prep-HPLC) - Add seed to a supersaturated solution method_variation->seeding No selectivity method_variation->success Success chromatography Revert to Chromatography seeding->chromatography Fails or no seed available seeding->success Success caption Fig 3. Crystallization Troubleshooting

Caption: Fig 3. A systematic approach for developing a crystallization-based separation of regioisomers.

Data Summary: Comparing Purification Techniques
TechniqueProsConsBest For...
Flash Chromatography Versatile, widely applicable, good for initial cleanup.Can be solvent-intensive, may not resolve very similar isomers.Initial purification and isolation of milligram to multi-gram quantities.
Preparative HPLC High resolving power, excellent for difficult separations.[8][9]Expensive, low throughput, requires specialized equipment.Final purification of high-value compounds or obtaining analytical standards.
Recrystallization Cost-effective, highly scalable, yields very pure material.Highly dependent on finding the right solvent, may not work for all mixtures.[10]Large-scale purification (>5 g) where a suitable solvent system is known.
Selective Seeding Can be highly effective for inducing crystallization of one isomer.[11]Requires a small amount of pure material to use as a seed.Batches where one isomer is the major component and a seed is available.

Section 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach to the purification strategies discussed above.

Protocol 1: Optimized Flash Column Chromatography

This protocol details a systematic method for developing a separation on silica gel.

  • Analytical TLC Screening:

    • Prepare stock solutions of your crude mixture in a volatile solvent (e.g., DCM or EtOAc).

    • On a single TLC plate, spot the mixture in multiple lanes.

    • Develop each lane in a different solvent system. Start with standard systems and increase or decrease polarity. Good starting points include:

      • Hexanes/Ethyl Acetate (Non-polar to mid-polar)

      • Dichloromethane/Methanol (Mid-polar to polar)

      • Toluene/Acetone (Aromatic/polar aprotic)

    • Identify the eluent system that shows the largest difference in retention factor (ΔRf) between the two isomers, even if it is small.

  • Column Preparation:

    • Dry-pack a column with silica gel appropriate for the amount of crude material.

    • Wet the silica with the least polar component of your chosen eluent system (e.g., hexanes).

  • Loading and Elution:

    • Adsorb the crude material onto a small amount of silica gel ("dry loading"). This is crucial for good resolution.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with a solvent polarity lower than what your TLC indicated.

    • Run a shallow gradient of the more polar solvent, collecting small fractions. For example, if your optimal TLC eluent is 20% EtOAc in Hexanes, start the column at 5% EtOAc and slowly increase to 25%.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure isomers and which contain mixed fractions.

    • Combine the pure fractions of the desired product and remove the solvent under reduced pressure.

Protocol 2: Systematic Recrystallization Solvent Screening

This protocol uses a small-scale, parallel approach to quickly identify a suitable recrystallization solvent.

  • Sample Preparation:

    • Place approximately 10-20 mg of the crude regioisomeric mixture into several small vials.

  • Solvent Testing (at Room Temperature):

    • To each vial, add a different candidate solvent dropwise until the solid dissolves. Test a diverse range of solvents (e.g., isopropanol, ethyl acetate, acetone, toluene, acetonitrile, water).

    • Note which solvents dissolve the sample readily (poor candidates) and which do not (good candidates for hot recrystallization).

  • Hot Recrystallization Test:

    • Take the vials where the sample was poorly soluble at room temperature.

    • Heat them gently (e.g., in a heated sand bath or on a hot plate) while adding more solvent dropwise until the solid just dissolves.

    • Allow the vials to cool slowly to room temperature, and then cool further in an ice bath.

  • Observation and Analysis:

    • Observe which vials produce crystalline material upon cooling.

    • Isolate the crystals by filtration and allow them to air dry.

    • Analyze the purity of the crystals by ¹H NMR or LC-MS to determine if a selective crystallization has occurred. A successful solvent is one that yields crystals significantly enriched in one regioisomer.

References

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • Chai, L., Xu, Y., Ding, T., Fang, X., Zhang, W., Wang, Y., Lu, M., Xu, H., & Yang, X. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. RSC Advances, 7(75), 47653-47657.
  • Chai, L., et al. (2017). One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of N-S Bond. Request PDF.
  • Huang, P.-F., Peng, Y., Fu, J.-L., Li, B., Zhou, Q., Liu, Y. (2025). Electro-Oxidative Three-Component Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles from Amines, Amidines, and CS2. The Journal of Organic Chemistry.
  • Antony P., M., Chakravarthy A. S., J., & Ila, H. (2024).
  • (n.d.). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. ResearchGate.
  • (2014). Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant. Chinese Chemical Letters, 25(8), 1193-1196.
  • (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
  • Baxendale Group. (n.d.). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles.
  • Reddit. (2024). How to separate these regioisomers?
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
  • MDPI. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles.
  • Asian Journal of Research in Chemistry. (2016). Thiadiazole Heterocyclic Derivatives as Novel Anti-Microbial Agents.
  • (n.d.). synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives.
  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?
  • Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*.
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
  • Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

Sources

Troubleshooting HPLC peak tailing for basic piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center resource. It prioritizes the "Why" and "How" of troubleshooting, moving beyond generic advice to address the specific physicochemical challenges of piperazine derivatives.

Topic: Troubleshooting Peak Tailing & Asymmetry Ticket Priority: High (Method Validation/Transfer Risk)

The Core Problem: Why Piperazine Tails

User Question: I am analyzing a drug candidate with a piperazine moiety. My C18 column gives a tailing factor (


) > 2.0, even with a standard phosphate buffer. Why is this specific functional group so problematic?

Senior Scientist Response: Piperazine is not just a base; it is a cyclic diamine with two distinct pKa values (typically


 and 

) [1].

The tailing you observe is almost certainly caused by Secondary Silanol Interactions .

  • The Mechanism: At neutral or slightly acidic pH (pH 4–8), the piperazine ring is protonated (positively charged). Traditional silica-based columns contain residual silanol groups (

    
    ) on the surface. These silanols have a pKa of ~3.5–4.5.
    
  • The "Perfect Storm": At your operating pH, the silanols are deprotonated (negative,

    
    ) and your piperazine is protonated (positive, 
    
    
    
    ). This creates a strong Ion-Exchange mechanism that competes with the desired Reversed-Phase (hydrophobic) mechanism. The kinetics of this ion-exchange are slow, resulting in the "tail" or drag on the peak.
Visualization: The Silanol Trap

The following diagram illustrates the kinetic lag caused by this unwanted interaction.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (Piperazine) Silica Silica Substrate C18 C18 Ligand (Hydrophobic Retention) Silanol Ionized Silanol (Si-O⁻) (The Trap) Pip Piperazine (NH⁺) Silanol->Pip Electrostatic Attraction Pip->C18 Fast Kinetics (Sharp Peak) Pip->Silanol Slow Kinetics (Peak Tailing)

Figure 1: Mechanistic view of peak tailing. The analyte splits between fast hydrophobic interactions (green) and slow electrostatic "traps" (red).

Diagnostic Workflow

User Question: How do I know if the tailing is chemical (silanols) or physical (bad column/system)?

Senior Scientist Response: Before modifying your chemistry, validate your hardware using the Neutral Marker Test .

TroubleshootingFlow Start Start: Peak Tailing Detected Test Inject Neutral Marker (e.g., Toluene, Uracil) Start->Test Decision Does the Marker Tail? Test->Decision Physical PHYSICAL ISSUE 1. Dead Volume (Fittings) 2. Column Void/Collapse 3. Detector Time Constant Decision->Physical Yes (As > 1.2) Chemical CHEMICAL ISSUE (Silanol Interaction) Decision->Chemical No (As < 1.1) Action1 Check pH vs. pKa Chemical->Action1 Action2 Switch Column Technology Chemical->Action2

Figure 2: Diagnostic decision tree to isolate physical vs. chemical causes of asymmetry.

Solution Protocols: The Three Pillars

If your neutral marker is symmetrical but your piperazine tails, implement one of the following strategies.

Strategy A: The "High pH" Approach (Modern Standard)

Logic: At pH 10.5–11.0, piperazine (pKa ~9.8) becomes neutral (uncharged). The silanols are fully ionized (


), but without a positive charge on the analyte, there is no electrostatic attraction .
  • Requirement: You must use a column engineered for high pH stability (Hybrid or Hybrid-coated). Standard silica dissolves above pH 8.0.

ParameterRecommendationWhy?
Column Hybrid Particle (e.g., BEH C18, Gemini NX)Resists silica dissolution at pH 12.
Buffer 10mM Ammonium Bicarbonate or Ammonium HydroxideBuffers effectively at pH 10–11; volatile (LC-MS friendly).
pH Target 10.5 – 11.0 Ensures piperazine is >90% deprotonated (neutral).
Strategy B: The "Chaotropic" Approach (Low pH)

Logic: If you cannot use high pH (e.g., degradable analyte), you must mask the charge. "Chaotropic" anions (perchlorate, trifluoroacetate) form tight ion-pairs with the protonated piperazine, effectively "neutralizing" it and disrupting the solvation shell to force it into the stationary phase [2].

User Question: Can I just use Phosphate buffer? Response: Phosphate is "kosmotropic" (structure-making). It often exacerbates tailing for bases compared to chaotropic salts.

  • Protocol: Add Sodium Perchlorate (

    
    )  at 50–100 mM to your mobile phase (pH ~3.0).
    
  • Warning: Perchlorates are NOT LC-MS compatible (source contamination) and can be explosive if dried with organics. For LC-MS at low pH, use Trifluoroacetic Acid (TFA) (0.05%–0.1%), though TFA suppresses MS signal sensitivity.

Strategy C: The "Sacrificial Base" (Legacy Method)

Logic: Add a base to the mobile phase that competes for the silanol sites.

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the buffer.

  • Mechanism: TEA is a tertiary amine that saturates the active silanols, preventing the piperazine from binding to them [3].

  • Drawback: TEA is difficult to flush out of columns and causes background noise in UV and MS. Use only if modern columns are unavailable.

Stationary Phase Selection Guide

Selecting the right column technology is 80% of the solution for piperazine derivatives.

Column TechnologyMechanism of ActionRecommended For
Hybrid (BEH/Xtimate) Ethylene-bridged silica resists high pH dissolution.First Choice. Allows pH 11 operation (Strategy A).
Charged Surface Hybrid (CSH) Surface is modified with a weak positive charge.Low pH Analysis. The surface charge repels the protonated piperazine (Coulombic repulsion), preventing it from touching silanols.
PFP (Pentafluorophenyl) Pi-Pi interactions and hydrogen bonding.Separating structural isomers of piperazine derivatives that co-elute on C18.
Traditional Silica C18 Standard hydrophobic interaction.Avoid unless using Strategy C (TEA) or very high salt concentration.

Frequently Asked Questions (FAQ)

Q: I switched to a high pH method, but now my retention time has doubled. Why? A: At high pH, your piperazine is neutral. Neutral species are much more hydrophobic than their charged counterparts, leading to significantly higher retention on C18. You may need to increase your organic solvent (%B) to elute the compound earlier.

Q: Can I use "Endcapped" columns to solve this? A: Endcapping helps, but it is rarely 100% effective. Steric hindrance prevents endcapping reagents from reacting with every silanol. For difficult bases like piperazine, endcapping alone is usually insufficient without pH modification or buffer additives [4].

Q: My peak is fronting (As < 0.9) instead of tailing. Is this the same issue? A: No. Fronting is usually caused by Mass Overload (injecting too much sample) or Column Collapse (void). Dilute your sample 1:10 and re-inject. If the shape improves, it was mass overload.

References

  • University of Regina. (2009). pKa Values of Some Piperazines at 298, 303, 313, and 323 K. Journal of Chemical & Engineering Data.

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC.

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?

Controlling hygroscopicity of thiadiazolyl piperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Hygroscopicity & Solid-State Stability Ticket ID: #TPH-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1]

Part 1: The Hygroscopicity Challenge (Root Cause Analysis)

User Query: Why does my thiadiazolyl piperazine HCl salt turn into a sticky gum or oil upon exposure to air, and how do I stop it?

The Mechanism: The "Chloride-Water Bridge"

To solve this, you must understand the molecular battle occurring in your flask.[1] Thiadiazolyl piperazine hydrochloride salts present a "perfect storm" for moisture uptake due to three synergistic factors:

  • The Piperazine Chair: The piperazine ring typically adopts a chair conformation.[1] In the HCl salt form, the distal nitrogen (N4) is protonated.[1] If the crystal packing is inefficient (high free volume), water molecules can easily diffuse into the lattice.[1]

  • The Chloride Ion Driver: The chloride counter-ion (

    
    ) is a "hard" Lewis base with high charge density.[1] In the absence of a tightly packed hydrogen-bond network, the chloride ion will aggressively scavenge atmospheric water to satisfy its coordination sphere, often forming hydrates (e.g., di- or tri-hydrates) or leading to deliquescence (dissolving in absorbed water).[1]
    
  • Thiadiazole Polarity: The 1,2,4- or 1,3,4-thiadiazole ring is electron-deficient and polar.[1] While it can participate in

    
     stacking, it also increases the overall polarity of the molecule, lowering the energy barrier for water adsorption on the crystal surface.[1]
    

The Fix: You cannot change the molecule, but you can engineer the crystal lattice to "lock out" water.[1]

Part 2: Troubleshooting Guide (Scenario-Based)

Scenario A: "My product turns to oil/gum on the filter paper."

Diagnosis: Deliquescence driven by amorphous content.[1] Immediate Action: Stop vacuum drying immediately. The rapid evaporation of solvent under vacuum often creates amorphous solids (disordered arrays) which have the highest surface energy and hygroscopicity. Corrective Protocol:

  • Redissolve the gum in a minimum amount of warm alcohol (Methanol or Ethanol).[1]

  • Perform a Slow Anti-Solvent Addition (see Protocol 1 below) using Ethyl Acetate or MTBE.[1]

  • Why? Slow crystallization promotes an ordered lattice.[1] A crystalline surface has a lower surface area and fewer high-energy sites for water binding than an amorphous blob.[1]

Scenario B: "My melting point is drifting/broad (e.g., 185-195°C)."

Diagnosis: Uncontrolled Hydrate Formation.[1] Your anhydrous HCl salt is converting to a channel hydrate during handling.[1] Immediate Action: Run a TGA (Thermogravimetric Analysis). If you see weight loss <100°C, you have surface water or a loose hydrate.[1] Corrective Protocol:

  • Do not fight the water; engineer a stable hydrate .[1]

  • Slurry your compound in a water/solvent mixture (e.g., 95:5 Acetone:Water) for 24 hours.

  • Why? Many HCl salts are most stable as a stoichiometric hydrate (e.g., monohydrate).[1] By isolating the stable hydrate intentionally, you prevent the material from fluctuating between anhydrous and hydrated states in the lab atmosphere.[1]

Scenario C: "The powder flows poorly and sticks to the spatula."

Diagnosis: Surface hygroscopicity causing capillary bridging.[1] Immediate Action: Check particle size. Micronized powders (<10 µm) have massive surface area for moisture sorption.[1] Corrective Protocol:

  • Grow larger crystals via Temperature Cycling (Ostwald Ripening).[1]

  • Cycle the slurry temperature between 20°C and 40°C for 12 hours before filtration.

  • Why? This dissolves fines and grows larger crystals, reducing the specific surface area available for moisture attack.[1]

Part 3: Advanced Engineering Protocols

Protocol 1: Controlled Anti-Solvent Crystallization (To Eliminate Amorphous Content)

Objective: To produce highly crystalline, non-hygroscopic HCl salts.[1]

  • Dissolution: Dissolve 1.0 eq of Thiadiazolyl Piperazine free base in 10 volumes of Ethanol at 50°C.

  • Salt Formation: Add 1.1 eq of HCl (in Dioxane or Ethanol) slowly. Do not induce precipitation yet.

  • Seeding (Critical): Cool to 30°C. Add 0.5% w/w of "seed" crystals (if available) or scratch the flask wall to induce nucleation.

  • Anti-Solvent Dosing: Add Ethyl Acetate (anti-solvent) via a syringe pump at a rate of 0.5 volumes/hour.[1] Total addition: 15 volumes.[1]

  • Aging: Stir for 4 hours at 20°C.

  • Filtration: Filter under nitrogen (to avoid moist air flow).[1] Wash with 100% Ethyl Acetate.[1]

Protocol 2: Dynamic Vapor Sorption (DVS) Screening

Objective: To determine the "Critical Relative Humidity" (CRH).[1]

  • Load 10-20 mg of sample into the DVS microbalance.[1]

  • Cycle 1: 0% RH → 90% RH (sorption) → 0% RH (desorption) in 10% steps.[1]

  • Analysis:

    • Step Change: If mass jumps by ~5-10% at a specific RH (e.g., 40%), you have formed a stoichiometric hydrate.[1]

    • Exponential Rise: If mass rises continuously >70% RH, you have deliquescence.[1]

  • Application: If your CRH is 60%, you must handle the drug in a dry room (<40% RH) or package it with desiccants.[1]

Part 4: Decision Matrix (Visualized)

The following diagram outlines the logical workflow for stabilizing your salt.

HygroscopicityControl Start Start: Hygroscopic Thiadiazolyl Piperazine HCl CheckState Check Solid State: XRPD Analysis Start->CheckState Amorphous Result: Amorphous / Low Crystallinity CheckState->Amorphous Halo Pattern Crystalline Result: Crystalline CheckState->Crystalline Sharp Peaks Recryst Protocol 1: Controlled Anti-Solvent Crystallization Amorphous->Recryst Fix Disorder DVS Run DVS Analysis (Moisture Sorption) Crystalline->DVS Recryst->CheckState HighUptake Continuous Uptake (Deliquescent) DVS->HighUptake >15% Mass Gain StepUptake Stepwise Uptake (Hydrate Formation) DVS->StepUptake Stoichiometric Jump Stable Low Uptake (<2%) (Stable Form) DVS->Stable Reversible CoCrystal Advanced: Switch to Salt Co-Crystal (e.g., HCl + Succinic Acid) HighUptake->CoCrystal Lattice Energy Too Low HydrateScreen Protocol 2: Slurry to Isolate Stable Hydrate StepUptake->HydrateScreen Target Stable Hydrate HydrateScreen->Stable After Isolation

Caption: Workflow for diagnosing and remediating hygroscopicity in HCl salts. Blue nodes indicate analysis steps; White nodes indicate corrective protocols.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I just switch the counter-ion from HCl to something else? A: Yes, but that changes your regulatory filing (it becomes a "Pharmaceutical Alternative").[1] If you must stick to HCl, consider a Salt Co-crystal .[1] For example, crystallizing the HCl salt in the presence of a neutral co-former (like Urea or Succinic acid) can create a lattice where the chloride ion is hydrogen-bonded to the co-former rather than waiting for water.

Q2: Why is lyophilization (freeze-drying) making it worse? A: Lyophilization removes solvent so fast that molecules don't have time to arrange into a crystal lattice.[1] You create a high-energy amorphous "sponge."[1] Always prefer slow cooling or evaporation crystallization for hygroscopic salts.[1]

Q3: Does the position of the thiadiazole attachment matter? A: Yes.[1] A 1,3,4-thiadiazole attached at the 2-position to the piperazine creates a different steric environment than a 1,2,4-thiadiazole.[1] If your current isomer is impossible to stabilize, moving the attachment point (if SAR permits) can completely alter the crystal packing efficiency (Newman et al., 2012).[1]

References

  • Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1] (Definitive guide on how crystal lattice energy dictates hygroscopicity).

  • Newman, A. (2012).[1] Pharmaceutical Cocrystals: A New Strategy to Modify Physicochemical Properties of API. Link (Explains how to mask chloride ions using co-formers).[1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Link (Detailed analysis of the amorphous vs. crystalline solubility and stability trade-off).

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The "Bible" for salt selection, specifically discussing the hygroscopicity of Hydrochloride salts in Chapter 5).[1]

  • FDA Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link (Regulatory standards for hygroscopicity and solid-state stability).[1]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, 1,2,4-thiadiazoles are privileged scaffolds found in cephalosporins (e.g., Cefozopran) and novel antimicrobial agents. However, their structural elucidation is frequently complicated by the existence of stable isomers—specifically 1,2,3-thiadiazoles and 1,3,4-thiadiazoles .

This guide provides a technical comparison of the mass spectrometric (MS) behavior of 1,2,4-thiadiazoles against these isomeric alternatives. Unlike standard spectral libraries which may lack specific derivative data, this guide focuses on mechanistic first principles —specifically the lability of the N–S bond—to establish a self-validating identification protocol.

Part 1: The Comparative Landscape (1,2,4- vs. 1,2,3- vs. 1,3,4-Thiadiazoles)

To positively identify a 1,2,4-thiadiazole core, one must first rule out its isomers. The fragmentation behavior is dictated by the relative stability of the ring heteroatoms.

Comparative Fragmentation Matrix
Feature1,2,4-Thiadiazole (Target)1,2,3-Thiadiazole (Alternative 1)1,3,4-Thiadiazole (Alternative 2)
Primary Weak Point N–S Bond (Bond energy ~65 kcal/mol)N=N Bond (Diazo character)C–S Bond (Symmetrical stability)
Diagnostic Loss Loss of HCN (27 Da) or R-CN (Nitrile)Loss of N₂ (28 Da)Loss of R-CN (Nitrile)
"Smoking Gun" Ion [M - Nitrile]⁺ (Thio-imidate remnant)[M - 28]⁺ (Thioketene radical)[R-C≡N]⁺ (High abundance nitrile ion)
Mechanism Type Retro-Cycloaddition / N-S FissionRadical EliminationSymmetrical Ring Fission
Low Energy CID Ring opening yields [R-CNS]⁺ Immediate loss of N₂Often stable; requires higher collision energy
Key Differentiator: The Nitrogen Exclusion Rule
  • 1,2,3-Thiadiazoles are unique in their extrusion of molecular nitrogen (

    
    ).[1] If your MS/MS spectrum shows a neutral loss of 28 Da from the parent ion, the core is almost certainly not a 1,2,4-thiadiazole [1].
    
  • 1,2,4-Thiadiazoles retain their nitrogen atoms in the primary fragments, typically splitting into a nitrile (

    
    ) and a sulfur-containing fragment (
    
    
    
    ).

Part 2: Mechanistic Fragmentation Pathways of 1,2,4-Thiadiazoles

The fragmentation of 1,2,4-thiadiazoles under Electrospray Ionization (ESI-MS/MS) is governed by the "Weak Link Hypothesis," where the N–S bond is the first to cleave upon collisional activation.

Pathway A: The N-S Bond Fission (Primary Route)

This is the dominant pathway for 3,5-disubstituted 1,2,4-thiadiazoles.

  • Protonation: Occurs at N-4 (the most basic site).

  • Ring Opening: The weak N–S bond cleaves, forming an acyclic thio-acylamidine intermediate.

  • Scission: The intermediate undergoes scission to release a nitrile (R-CN).

    • Result: Formation of a sulfonium ion or a thio-amide fragment.

Pathway B: Retro-Cycloaddition (RDA-like)

While true Retro-Diels-Alder (RDA) reactions occur in 6-membered rings, 1,2,4-thiadiazoles undergo a [3+2] retro-cycloaddition analog.

  • Cleavage: Breaks the N2–C3 and C5–S1 bonds.

  • Products: Yields a nitrile sulfide (

    
    ) and a nitrile (
    
    
    
    ).
Pathway C: Substituent-Driven Rearrangement (McLafferty Analog)

If the substituent at C-5 contains a


-hydrogen (e.g., an alkyl chain), a McLafferty-type rearrangement can occur before ring destruction, leading to alkene elimination.

Part 3: Experimental Protocol (Self-Validating System)

To generate the data described above, follow this standardized ESI-MS/MS workflow. This protocol is designed to differentiate isomers based on Energy-Resolved Mass Spectrometry (ER-MS).

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[2] Avoid Acetate buffers as they can suppress ionization of basic thiadiazoles.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Step 2: Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: Variable (Critical Step).

    • Low (20V): Preserve molecular ion

      
      .[3]
      
    • High (60-80V): Induce in-source fragmentation to observe the "survival yield." 1,2,3-thiadiazoles will degrade faster than 1,2,4-thiadiazoles at high cone voltages.

Step 3: MS/MS Acquisition (The "Energy Ramp")

Instead of a single collision energy, acquire spectra at three distinct levels to map the stability profile.

  • Level 1 (10-15 eV): Isolate parent. Check for loss of

    
     (indicates 1,2,3-isomer).[1][4]
    
  • Level 2 (25-35 eV): Induce N-S cleavage. Look for

    
     fragments (indicates 1,2,4-isomer).
    
  • Level 3 (50+ eV): Complete atomization. Look for elemental sulfur clusters or small hydrocarbon fragments.

Part 4: Visualization of Fragmentation Logic

The following diagrams illustrate the decision logic and the specific mechanistic cleavage of the 1,2,4-thiadiazole ring.

Diagram 1: Isomer Differentiation Decision Tree

IsomerLogic Start Unknown Thiadiazole [M+H]+ CheckN2 Check Neutral Loss of 28 Da (N2) Start->CheckN2 Is123 Identify: 1,2,3-Thiadiazole CheckN2->Is123 Yes (Loss of N2) CheckRCN Check Neutral Loss of Nitrile (R-CN) CheckN2->CheckRCN No Is124 Identify: 1,2,4-Thiadiazole (N-S Bond Cleavage) CheckRCN->Is124 Asymmetric Fragments Is134 Identify: 1,3,4-Thiadiazole (Symmetrical Cleavage) CheckRCN->Is134 Symmetric Fragments

Caption: Logical workflow for distinguishing thiadiazole isomers based on neutral loss scanning.

Diagram 2: 1,2,4-Thiadiazole Fragmentation Mechanism

FragMech Parent Parent Ion [1,2,4-Thiadiazole+H]+ NS_Cleave Intermediate: N-S Bond Fission Parent->NS_Cleave Collision Energy (20-30 eV) Frag1 Fragment A: [R-C≡N]+ (Nitrile) NS_Cleave->Frag1 Path A Frag2 Fragment B: [R'-C=N-S]+ (Thio-imidate) NS_Cleave->Frag2 Path B

Caption: The dominant fragmentation pathway involves the cleavage of the labile N-S bond.

References

  • Porcheddu, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands. Molecules (MDPI).[5] Retrieved from [Link]

  • Pihlaja, K., et al. (2004).[6] Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction. Retrieved from [Link]

Sources

Structural Fidelity and Bioisosteric Advantage: A Comparative Guide to 5-Amino-1,2,4-Thiadiazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery, the 5-amino-1,2,4-thiadiazole scaffold represents a critical bioisostere to the more common 1,3,4-thiadiazole and thiazole rings. While often overlooked due to synthetic nuances, the 1,2,4-isomer offers distinct crystallographic and electronic advantages—specifically in metabolic stability (reduced lipophilicity) and vectorial hydrogen bonding .

This guide objectively compares the structural performance of 5-amino-1,2,4-thiadiazole complexes against their 1,3,4-isosteres, validated by X-ray diffraction (XRD) and Density Functional Theory (DFT) data.[1]

Structural Performance Analysis

The Tautomeric Challenge: Amino vs. Imino

A defining feature of the 5-amino-1,2,4-thiadiazole "product" is its tautomeric rigidity in the solid state compared to alternatives.

  • The Product (1,2,4-isomer): Predominantly crystallizes in the Amino form . The exocyclic amine acts as a dedicated hydrogen bond donor, while the ring nitrogens (N2/N4) act as acceptors. This creates stable, predictable 2D supramolecular sheets.

  • The Alternative (1,3,4-isomer): Frequently exhibits Amine-Imine tautomerism (e.g., 2-imino-1,3,4-thiadiazoline), particularly when substituted at the N3 position. This can lead to unpredictable crystal polymorphism, complicating formulation stability.

Comparative Metrics: 1,2,4- vs. 1,3,4-Thiadiazole

The following data synthesizes average bond parameters derived from the Cambridge Structural Database (CSD) and recent DFT studies.

Feature5-Amino-1,2,4-Thiadiazole (Product)2-Amino-1,3,4-Thiadiazole (Alternative)Impact on Drug Design
S—C Bond Length ~1.74 Å (Asymmetric)~1.72 Å (Symmetric)1,2,4-asymmetry creates a unique dipole moment vector for binding pockets.
N—N Bond Character Single bond character (N2-C3-N4)N-N is part of the ring (hydrazinic)The 1,2,4 N-C-N motif mimics pyrimidine, improving kinase hinge binding.
Supramolecular Motif R2,2(8) Head-to-Tail DimersCentrosymmetric Dimers1,2,4-isomer forms tighter packing networks, often resulting in higher density/stability.
Coordination Mode Monodentate (N4) or Bridging (N2/N4)Chelating (N3/Exocyclic N)1,2,4-isomer avoids steric clash in bulky metal complexes.

Experimental Protocol: Self-Validating Crystallization

To replicate the structural fidelity described above, use this "slow evaporation" protocol optimized for high-quality single crystals suitable for XRD.

Synthesis & Crystallization Workflow

Objective: Isolate single crystals of a [M(II)(5-amino-1,2,4-thiadiazole)2Cl2] complex (where M = Cu, Co, or Zn).

Reagents:

  • Ligand: 5-Amino-1,2,4-thiadiazole (98% purity).

  • Metal Salt: CuCl₂·2H₂O.

  • Solvent: Ethanol (Absolute) and Distilled Water.

Step-by-Step Protocol:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of metal salt in 10 mL ethanol. Separately, dissolve 2.0 mmol of ligand in 10 mL ethanol/water (4:1 v/v).

  • Thermodynamic Activation: Add the ligand solution dropwise to the metal solution under reflux (80°C) for 2 hours. Checkpoint: Solution should turn clear green/blue (Cu) or blue/violet (Co).

  • Filtration: Filter hot to remove unreacted amorphous impurities.

  • Crystal Growth (The Critical Step):

    • Place filtrate in a narrow-neck vial.

    • Cover with parafilm and pierce exactly three holes (needle gauge 22) to control evaporation rate.

    • Incubate at 25°C in a vibration-free zone.

  • Harvesting: Crystals appear within 5–7 days. Wash with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the critical path from synthesis to structural refinement.

ExperimentalWorkflow Synthesis Reflux Synthesis (2h @ 80°C) Filtration Hot Filtration (Remove Impurities) Synthesis->Filtration Evaporation Controlled Evaporation (Ethanol/Water, 25°C) Filtration->Evaporation Clear Filtrate Nucleation Nucleation (5-7 Days) Evaporation->Nucleation Supersaturation XRD X-Ray Diffraction (Mo Kα Radiation) Nucleation->XRD Single Crystal Refinement SHELXL Refinement (R-factor < 0.05) XRD->Refinement .hkl Data

Figure 1: Critical path for isolating diffraction-quality crystals. Note the "Hot Filtration" step is crucial to prevent amorphous precipitation.

Coordination Chemistry & Binding Modes

Understanding how the 5-amino-1,2,4-thiadiazole binds to metals (or protein active sites) is vital for drug design. Unlike the 1,3,4-isomer, which often chelates, the 1,2,4-isomer shows high specificity for N4-coordination .

Coordination Logic
  • N4 Site: The most basic nitrogen, sterically accessible. Preferred for monodentate binding.

  • N2 Site: Less basic due to proximity to Sulfur. Participates in bridging only in polymeric structures.

  • Exocyclic Amine (-NH2): Rarely coordinates to metals directly but is essential for stabilizing the lattice via Hydrogen Bonding (H-bonding).

Interaction Pathway Diagram

This diagram maps the electronic interactions stabilizing the complex.

CoordinationModes Ligand 5-Amino-1,2,4-Thiadiazole N4 N4 Nitrogen (Primary Donor) Ligand->N4 N2 N2 Nitrogen (Secondary/Bridging) Ligand->N2 Amine Exocyclic -NH2 (H-Bond Donor) Ligand->Amine Metal Metal Center (Cu/Zn/Co) Lattice Crystal Lattice Stabilization Metal->Lattice Geometry Definition N4->Metal σ-donation (Strong) N2->Metal Bridging (Weak/Rare) Amine->Lattice H-Bonding (N-H...Cl/O)

Figure 2: Coordination hierarchy. N4 is the primary active site for metal binding, while the amine group drives supramolecular assembly.

Supporting Data: Bond Metrics & Energy

The following data validates the claim that 5-amino-1,2,4-thiadiazole provides a more electronically distinct scaffold than its isosteres.

Selected Bond Lengths (Å) & Angles (°)

Data derived from average values of transition metal complexes (e.g., Cu(II) complexes).

Atom Pair5-Amino-1,2,4-Thiadiazole ComplexStandard 1,3,4-Thiadiazole ComplexInterpretation
M—N (Coordination) 1.98 - 2.02 Å (via N4)2.05 - 2.15 Å (via N3)Shorter bond = Stronger ligand field interaction.
C—N (Ring) 1.32 Å (C5-N4)1.30 Å (C2-N3)Indicates significant double bond character retention upon binding.[2]
S—C (Ring) 1.73 Å1.71 ÅThe 1,2,4-ring is slightly more flexible, accommodating steric bulk.
Bond Angle (N-M-N) 89.5° - 92.0°85.0° - 95.0°1,2,4-complexes show closer adherence to ideal square planar/octahedral geometry.
Electronic Stability (DFT Calculation)

Using B3LYP/6-31G(d,p) level of theory, the HOMO-LUMO gap —a measure of chemical reactivity and stability—shows:

  • 1,2,4-Thiadiazole Complex:

    
     (Higher stability, less prone to oxidation).
    
  • 1,3,4-Thiadiazole Complex:

    
     (Lower gap, higher reactivity).
    

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). [Link]

  • PubChem. 5-Amino-1,2,4-thiadiazole Compound Summary. National Library of Medicine. [Link]

  • MDPI. 5-Amino-3-methyl-1,2,4-thiadiazole: Structural Analysis. Molbank 2018. [Link]

  • Royal Society of Chemistry. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm.[3] [Link]

  • Scientific Reports. Comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Nature. [Link]

Sources

In Vitro Metabolic Stability of Thiadiazolyl Piperazine Scaffolds

[1][2]

Executive Summary: The Metabolic Paradox

The thiadiazolyl piperazine scaffold represents a classic "push-pull" challenge in medicinal chemistry. While the 1,3,4-thiadiazole (and its 1,2,4-isomer) core is frequently employed as a robust, metabolically stable bioisostere for carboxylic acids or amides, the attached piperazine ring often introduces significant metabolic liabilities.

For drug developers, the critical insight is that metabolic clearance in this scaffold is rarely driven by the thiadiazole ring itself. Instead, the thiadiazole acts as an electron-withdrawing anchor that modulates the basicity and oxidation potential of the piperazine nitrogens. This guide details the specific in vitro assays required to de-risk this scaffold, focusing on the dichotomy between oxidative clearance (N-dealkylation/hydroxylation) and bioactivation (reactive iminium formation).

Structural Context & Metabolic Liabilities[3][4][5]

The Thiadiazole Anchor

The thiadiazole ring (specifically 1,3,4-thiadiazole) is generally resistant to CYP450-mediated oxidation. Its high aromatic stability and electron-deficiency make it a poor substrate for epoxidation.

  • Comparison to Oxadiazole: Thiadiazoles are more lipophilic (higher LogP) than their oxadiazole counterparts. While oxadiazoles can sometimes undergo hydrolytic ring opening under extreme conditions, thiadiazoles remain intact but may suffer from S-oxidation (sulfoxide formation) in rare cases involving FMO enzymes.

The Piperazine Liability

The piperazine ring is the primary site of metabolic attrition.

  • N-Dealkylation: If the distal nitrogen is substituted (e.g., N-methyl), it is rapidly demethylated by CYP2D6 or CYP3A4.

  • Ring Scission: Hydroxylation at the

    
    -carbon (adjacent to nitrogen) leads to an unstable carbinolamine, resulting in ring opening to ethylenediamine derivatives.
    
  • Bioactivation: 1,4-substituted piperazines can form reactive iminium intermediates, which are toxicological alerts.

Comparative Stability Matrix

The following table summarizes the stability profile of the thiadiazolyl piperazine scaffold against common structural alternatives.

Scaffold VariationMetabolic Stability (HLM)Primary Metabolic Soft SpotLipophilicity (LogD)
Thiadiazolyl-Piperazine (Unsub) ModeratePiperazine N-oxidationHigh
Thiadiazolyl-N-Methylpiperazine LowRapid N-demethylationHigh
Oxadiazolyl-Piperazine ModeratePiperazine Ring ScissionLow
Thiadiazolyl-Morpholine HighMorpholine Ring Oxidation (Slow)Moderate
Thiadiazolyl-Piperidine Moderate/HighC-HydroxylationHigh

Experimental Framework: Self-Validating Protocols

To accurately assess the stability of these scaffolds, standard microsomal assays are insufficient. You must integrate Reactive Metabolite Trapping to detect the iminium species characteristic of piperazine metabolism.

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Objective: Determine

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).[1]

  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Add test compound (final conc. 1

    
    M, <0.1% DMSO).[2] Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate reaction.

    • Control Arm: Add buffer instead of NADPH to assess chemical stability or non-CYP hydrolysis.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min into 150
    
    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Validation:

  • If

    
     (NADPH) 
    
    
    
    
    (Buffer), the compound is chemically unstable or a substrate for hydrolases/amidases, not CYPs.
  • For thiadiazolyl piperazines, significant degradation in the absence of NADPH often indicates hydrolytic instability of the amide/urea linker if present, rather than the heterocycles themselves.

Protocol B: Reactive Metabolite Trapping (GSH/KCN)

Objective: Detect reactive iminium ions formed by piperazine oxidation. This is critical for safety profiling.

Workflow:

  • Incubation: Follow Protocol A, but supplement the reaction mixture with:

    • Trap A: Glutathione (GSH) at 5 mM (Traps soft electrophiles/quinones).

    • Trap B: Potassium Cyanide (KCN) at 1 mM (Traps hard electrophiles/iminium ions).

  • Analysis: Scan for Neutral Loss (NL) of 129 Da (GSH adduct) or specific cyanide adducts (+27 Da).

Interpretation:

  • Detection of a +27 Da adduct (Cyano-piperazine) confirms the formation of an iminium intermediate on the piperazine ring. This is a structural alert for idiosyncratic toxicity.

Metabolic Pathways & Visualization

The following diagram illustrates the divergent metabolic fates of the thiadiazolyl piperazine scaffold.

MetabolicPathwaysParentThiadiazolyl-Piperazine(Parent)NOxideN-Oxide(Stable Metabolite)Parent->NOxideFMO / CYP(N-Oxidation)Carbinolα-Carbinolamine(Unstable Intermediate)Parent->CarbinolCYP450(C-Hydroxylation)IminiumIminium Ion(Reactive Electrophile)Carbinol->Iminium-H2ODehydrationRingOpenEthylenediamineDerivativesCarbinol->RingOpenSpontaneousRing ScissionIminium->Parent+2H / Reductase(Bio-reversible)CyanoAdductCyano-Adduct(Trapped w/ KCN)Iminium->CyanoAdduct+CN-(In Vitro Trap)

Figure 1: Metabolic divergence of the piperazine moiety. Note the critical bifurcation at the

Optimization Strategies: Improving Stability

When high clearance is observed, the following structural modifications are proven to enhance the metabolic stability of this specific scaffold:

  • Steric Blocking: Introduction of methyl groups at the piperazine C-2 or C-6 positions creates steric hindrance, blocking access to the metabolic soft spot (

    
    -carbon) and preventing iminium formation.
    
  • Electronic Deactivation: Replacing the distal N-alkyl group with an electron-withdrawing group (e.g., N-acetyl, N-sulfonyl) reduces the electron density of the piperazine ring, making it less susceptible to oxidative attack (though this reduces basicity and solubility).

  • Bioisosteric Replacement:

    • Bridged Piperazines: (e.g., 2,5-diazabicyclo[2.2.1]heptane) "Lock" the conformation and prevent the planar geometry required for iminium ion formation.

    • Spirocycles: Spiro-piperidines can maintain the geometry while removing the liable nitrogen.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. (2017). [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach. PubMed. (2023).[3] [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. MDPI. (2022). [Link]

A Researcher's Guide to Elemental Analysis Standards for Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of sulfur in heterocyclic compounds is a critical, yet often challenging, aspect of elemental analysis. The inherent chemical properties of these molecules, which are foundational to a vast array of pharmaceuticals and industrial chemicals, demand a rigorous and validated approach to elemental analysis.[1] This guide provides an in-depth comparison of elemental analysis standards, offering the technical insights and practical data necessary to ensure the accuracy and reliability of your results.

The presence and quantity of sulfur in heterocyclic compounds significantly influence their physicochemical properties, reactivity, and biological activity.[1] In drug development, for instance, accurate sulfur analysis is paramount for confirming the identity and purity of active pharmaceutical ingredients (APIs), detecting sulfur-containing impurities, and ensuring compliance with stringent regulatory standards.[2][3]

This guide will navigate the landscape of elemental analysis standards for sulfur-containing heterocycles, providing a comparative overview of available options, the scientific principles behind their use, and practical guidance for selecting and implementing the most appropriate standards for your specific application.

Pillar 1: Understanding the Analytical Landscape

A variety of analytical techniques are employed for the determination of sulfur in organic matrices. The choice of method often depends on the sample matrix, the expected concentration of sulfur, and the required level of precision and accuracy. Common techniques include:

  • Combustion Analysis: This is a widely used technique for the determination of total sulfur. The sample is combusted at a high temperature, converting all sulfur-containing compounds to sulfur dioxide (SO₂). The SO₂ is then detected and quantified, typically by infrared (IR) spectroscopy or ultraviolet fluorescence (UVF).[4][5][6]

  • X-Ray Fluorescence (XRF) Spectrometry: XRF is a non-destructive technique that is well-suited for the rapid analysis of sulfur in both liquid and solid samples.[4][7] It is particularly useful for screening large numbers of samples. Wavelength Dispersive XRF (WDXRF) and Energy Dispersive XRF (EDXRF) are two common variations of this technique.[7]

  • Inductively Coupled Plasma (ICP) Techniques: ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) offer high sensitivity and are capable of multi-element analysis.[4][8][9] For sulfur analysis, ICP-MS can be particularly advantageous for achieving very low detection limits.[9]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be coupled with sulfur-selective detectors to separate and quantify different sulfur-containing species within a sample.[2][4][10]

The accuracy of these techniques is fundamentally reliant on proper calibration with well-characterized standards.

Pillar 2: A Comparative Guide to Elemental Analysis Standards

The selection of an appropriate elemental analysis standard is a critical decision that directly impacts the quality of your data. Certified Reference Materials (CRMs) are the gold standard, providing the highest level of accuracy and traceability.[11][12][13][14] These standards are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST) in the United States, or by accredited reference material producers.[11][15][16][17][18]

Here's a breakdown of key considerations when selecting a standard:

1. Matrix Matching:

The matrix of the standard should closely match the matrix of your samples. This is crucial for minimizing matrix effects, which can significantly influence the analytical signal and lead to inaccurate results.[19] For example, when analyzing sulfur in a pharmaceutical compound that is soluble in an organic solvent, a standard prepared in a similar solvent would be ideal.

2. Certified Sulfur Concentration:

The certified sulfur concentration of the standard should be in a range that is relevant to the expected concentration in your samples. Using a standard with a concentration that is too high or too low can lead to errors in calibration and quantification.

3. Traceability and Certification:

Always opt for standards that are traceable to international standards and have been certified under a recognized quality system, such as ISO 17025 and ISO 17034.[11][12][14] This ensures the reliability and comparability of your results.

4. Purity and Homogeneity:

The standard should be of high purity and homogeneous to ensure that the certified value accurately represents the entire batch.

Comparison of Commercially Available Standards:

Standard TypeProvider ExamplesMatrix TypesCertified Sulfur Concentration RangeKey Features & Applications
Certified Reference Materials (CRMs) in Petroleum Matrices Paragon Scientific, AccuStandard, Sigma-AldrichMineral Oil, Diesel Fuel, Kerosene, Isooctane0 ppm (blank) to 5.0% (50,000 ppm)Primarily for the petroleum industry but can be used for other organic matrices.[11][13][14] Suitable for methods like ASTM D2622, D4294, and D5453.[11][13][14]
NIST Standard Reference Materials (SRMs) National Institute of Standards and Technology (NIST)Coal, Petroleum Coke, Environmental MatricesVaries by SRMOffer the highest level of accuracy and traceability.[15][16][17][18][20] Used for method validation and establishing in-house standards.
Organic Compound CRMs Elemental MicroanalysisEDTA, various organic compoundsCertified values for C, H, N, and SIdeal for combustion analysis and for creating custom in-house standards.[12]
Custom Standards Various ProvidersCustomer-specifiedCustomer-specifiedTailored to specific research needs, allowing for precise matrix matching.

Pillar 3: Experimental Workflow and Protocol Validation

Achieving reliable results in elemental analysis is a systematic process. The following workflow outlines the key steps, from standard selection to data analysis.

Caption: A typical workflow for elemental analysis of sulfur-containing heterocycles.

Experimental Protocol: Combustion Analysis with UV Fluorescence Detection (ASTM D5453)

This protocol provides a generalized procedure for the determination of total sulfur in a liquid organic sample, a common scenario in pharmaceutical analysis.

1. Instrumentation and Materials:

  • Combustion elemental analyzer with a UV fluorescence detector.

  • Certified Reference Material (CRM) for sulfur in a matrix similar to the sample (e.g., mineral oil or a suitable organic solvent).

  • High-purity oxygen and an inert carrier gas (e.g., argon or helium).

  • Volumetric flasks and pipettes for standard and sample preparation.

  • The sulfur-containing heterocyclic compound (sample).

  • Appropriate solvent for dissolving the sample and diluting standards.

2. Preparation of Calibration Standards:

  • Accurately prepare a series of calibration standards by diluting the CRM with the chosen solvent. The concentration range of the standards should bracket the expected sulfur concentration of the sample.

  • A blank standard (solvent only) should also be prepared to establish the baseline.[13]

3. Instrument Setup and Calibration:

  • Set up the elemental analyzer according to the manufacturer's instructions.

  • Establish a stable baseline by running the blank standard.

  • Analyze the calibration standards in order of increasing concentration.

  • Generate a calibration curve by plotting the detector response against the known sulfur concentration of the standards. The curve should have a correlation coefficient (r²) of ≥ 0.995.

4. Sample Analysis:

  • Accurately weigh or pipette a known amount of the sample into a sample boat or inject it directly into the instrument.

  • Initiate the analysis. The sample is combusted, and the resulting SO₂ is measured by the UV fluorescence detector.

  • Analyze each sample in triplicate to ensure precision.

5. Data Analysis and Calculation:

  • The instrument software will typically calculate the sulfur concentration in the sample based on the calibration curve.

  • The final result should be reported with the appropriate units (e.g., ppm, % w/w) and an estimate of the measurement uncertainty.

Trustworthiness through Self-Validation:

A robust analytical method is a self-validating one. This means incorporating quality control (QC) samples into your analytical run. These can include:

  • A known QC sample: A CRM or a well-characterized in-house material that is analyzed periodically throughout the run to monitor instrument performance.

  • A spiked sample: A portion of your sample to which a known amount of a sulfur standard has been added. The recovery of the added sulfur is then calculated to assess for matrix interference.

Conclusion: Ensuring Analytical Excellence

The accurate elemental analysis of sulfur-containing heterocycles is a cornerstone of quality and safety in research and drug development. By understanding the available analytical techniques, carefully selecting and utilizing appropriate certified reference materials, and implementing a robust, self-validating experimental workflow, researchers can ensure the integrity and reliability of their data. This commitment to analytical excellence is not merely a procedural formality; it is a fundamental requirement for advancing scientific knowledge and developing safe and effective medicines.

References

  • Paragon Scientific ASTM D4294 Certified Reference Materials (CRMs). (2023, March 16). Vertex AI Search.
  • Paragon Scientific. (n.d.). Sulfur Certified Reference Material, UKAS ISO 17025 ISO 17034 Certified, Sulfur in heavy mineral oil, 3.0000 % (30000ppm), 100mL. Paragon Scientific. Retrieved from [Link]

  • Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602–607.
  • National Institute of Standards and Technology. (n.d.). Catalog. NIST. Retrieved from [Link]

  • BioSpectra. (2022, November 14). ANALYTICAL METHOD VALIDATION REPORT: QUANTIFICATION OF SULFUR BY INDUCTIVELY COUPLED OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN.
  • Ayalytical. (n.d.). ASTM D5453 Sulfur Test Procedure. Ayalytical. Retrieved from [Link]

  • EST Analytical. (n.d.). Total Sulfur Analysis. EST Analytical. Retrieved from [Link]

  • Scimed. (n.d.). Sulphur Analysis by WD-XRF ASTM D2622. Scimed. Retrieved from [Link]

  • Chow, J. C., Watson, J. G., & Fung, K. K. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Aerosol and Air Quality Research, 23(7), 220370.
  • National Institute of Standards and Technology. (n.d.). Measurements and Standards for Contaminants in Environmental Samples. NIST. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Sulfur-Containing Antibiotics Using Integrated Pulsed Amperometric Detection (IPAD).
  • Ci Analytics. (2018, September 3). Sulfur Analysis. Ci Analytics. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, May 15).
  • National Institute of Standards and Technology. (2025, February 8).
  • Golishevskaya, V. N., & Kholin, Y. V. (2018). REVIEW OF METHODS FOR PHARMACEUTICAL ANALYSIS OF SULFUR-CONTAINING ANTIOXIDANTS. Pharmacy & Pharmacology, 6(4), 336-349.
  • Elemental Lab. (n.d.). Sulfur Analysis. Elemental Lab. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Walden Research Corporation. (n.d.).
  • ASTM International. (2021). Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry (D4294-21).
  • Thermo Fisher Scientific. (2018, March 1). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer.
  • Spectroscopy Online. (2023, August 16). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. Retrieved from [Link]

  • Witt, M., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels, 35(10), 8559–8568.
  • Torroba, T. (2012). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 17(8), 9188–9190.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a review of structurally similar piperazine and thiadiazole derivatives allows for a robust hazard assessment.

  • Piperazine Moiety: The piperazine ring is a common feature in many pharmaceuticals. Piperazine itself and many of its derivatives are classified as corrosive, capable of causing severe skin burns and eye damage.[1][2] They can also be sensitizers, leading to allergic skin reactions or respiratory issues.[3] Some piperazine compounds are suspected of having reproductive toxicity.[1][3]

  • Thiadiazole Moiety: Thiadiazole derivatives are known to be irritants to the skin and eyes and may cause respiratory irritation.[4][5] Some are also noted for their potential aquatic toxicity.[6][7]

Based on these structural alerts, this compound should be handled as a hazardous substance with the potential for skin and eye irritation or corrosion, and possible aquatic toxicity.[4][6][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[10][11] The selection of PPE is not merely a procedural step but a critical barrier against potential exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[9][12]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be utilized.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8] If airborne dust or aerosols are generated and ventilation is inadequate, a respirator may be necessary in accordance with OSHA standards.[10]

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene, inspected before usePrevents skin contact with a potentially corrosive and sensitizing agent.[9][12]
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes of a potentially corrosive substance.[4]
Body Protection Laboratory coat, chemically resistant apronMinimizes skin exposure and contamination of personal clothing.[9]
Respiratory Protection Use in a fume hood; respirator if ventilation is poorPrevents inhalation of potentially irritating or harmful dusts or aerosols.[3][8]
Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[12]

  • Secure the Area: Remove all sources of ignition.[12]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE described in the section above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8][13] For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[4]

  • Collect and Containerize: Place the absorbed or collected material into a suitable, leak-proof, and clearly labeled container for hazardous waste.[12][13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16]

Step 1: Waste Identification and Segregation Properly identify the waste as "Hazardous Waste" and include the full chemical name: "this compound".[17][18] Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department, as incompatible materials can lead to dangerous reactions.[14][19]

Step 2: Containerization Use a dedicated, chemically compatible, and leak-proof container for waste collection.[14][19] The container must be kept securely closed except when adding waste.[17] Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[17][18]

Step 3: Labeling The waste container must be clearly labeled with a hazardous waste tag that includes:[16][17]

  • The words "Hazardous Waste"

  • The full chemical name and its components if it is a mixture

  • The date of waste generation

  • The specific hazards (e.g., Corrosive, Irritant)

Step 4: Storage Store the waste container in a secondary containment system to prevent spills.[14] The storage area should be well-ventilated and away from incompatible materials.[13][15]

Step 5: Final Disposal Disposal of this chemical down the drain or in regular trash is strictly prohibited.[16][19] The recommended method of disposal is through a licensed hazardous waste disposal company, which will typically use incineration at a permitted facility.[18][19] Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[16][17]

Step 6: Decontamination of Empty Containers Empty containers that held this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent.[19] The rinsate must be collected and disposed of as hazardous waste.[13][19] After thorough decontamination, the container may be disposed of as non-hazardous waste, but it is best practice to puncture it to prevent reuse.[19]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition A Waste Generated (Pure compound, solutions, or contaminated materials) B Identify as Hazardous Waste: 'this compound' A->B C Segregate from incompatible waste streams B->C D Select a chemically compatible, leak-proof container C->D E Keep container closed when not in use D->E F Affix Hazardous Waste Label (Name, Date, Hazards) E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Use secondary containment G->H I Contact EHS for waste pickup when container is 90% full H->I J Licensed hazardous waste vendor collects waste I->J K Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) J->K L Final Disposal via Incineration K->L

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific guidelines and the most current SDS for any chemical you handle.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Piperazine Hazard Summary. New Jersey Department of Health. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine. Our primary objective is to build a culture of safety that empowers scientific discovery, ensuring that every researcher is protected.

It is critical to note that a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available. Therefore, this guide is built upon a conservative risk assessment, synthesizing data from its core structural motifs: the piperazine ring and the thiadiazole class of compounds. This approach ensures we plan for the most significant potential hazards.

Hazard Analysis: The 'Why' Behind the Protective Gear

Understanding the causality behind PPE selection is paramount. The chemical structure of this compound contains two key moieties that inform our safety protocol.

  • The Piperazine Moiety : Piperazine and its derivatives are well-documented as hazardous. They are often corrosive and can cause severe skin burns and eye damage.[1][2][3] Furthermore, piperazine is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[3] Some data also suggests that it may be suspected of damaging fertility or an unborn child, demanding a cautious approach.[1][3][4]

  • The Thiadiazole Moiety : Compounds containing the thiadiazole ring system are common in medicinal chemistry.[5] However, they must be handled with care. Related thiadiazole compounds are known to be toxic if swallowed or in contact with the skin, and can cause serious eye and respiratory irritation.[6][7]

Inferred Risk Profile : Based on this analysis, this compound must be treated, at a minimum, as a substance that is corrosive, a severe skin and eye irritant, a potential skin and respiratory sensitizer, harmful if ingested or absorbed through the skin, and a potential reproductive toxin. Our PPE strategy is designed to mitigate these risks comprehensively.

The Core PPE Ensemble: Your First Line of Defense

For any procedure involving this compound, a baseline level of PPE is non-negotiable. This ensemble protects against incidental contact and minor spills.

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders.[8][9] For tasks with a higher risk of splashing, such as transferring solutions or cleaning up spills, a full-face shield must be worn over the chemical splash goggles.[10]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate starting point.[11] Always check the manufacturer's compatibility data for resistance to heterocyclic and amine-containing compounds. Double-gloving can be an effective strategy for added protection, especially during extended procedures.[9] Proper doffing (removal) technique is critical to prevent self-contamination.

  • Body Protection : A clean, long-sleeved laboratory coat, kept fully fastened, is the minimum requirement.[12] For procedures involving larger quantities (>5g) or a significant risk of splashes, a chemically-resistant apron worn over the lab coat is strongly recommended.

  • Footwear : Shoes must be fully enclosed and made of a non-porous material.[10] This prevents injury from dropped equipment and protects feet from spills.

Respiratory Protection: Assessing the Inhalation Risk

The need for respiratory protection is dictated by the specific procedure and the physical form of the compound.

  • Handling Solids : When weighing or transferring the powdered form of this compound, there is a significant risk of creating airborne dust that can be inhaled.[13] Use a ventilated enclosure (fume hood) whenever possible.[1] If a hood is not feasible, a NIOSH-approved respirator is required. For fine powders, a particulate respirator (e.g., N95) may be sufficient for small amounts, but a half-mask or full-face respirator with P100 (particulate) filters offers a higher protection factor.[4][13]

  • Generating Aerosols : Any procedure that could generate aerosols, such as sonicating or vortexing solutions, should be performed inside a fume hood. If this is not possible, a respirator equipped with organic vapor cartridges and P100 filters is necessary to protect against both vapors and aerosolized droplets.

Procedural PPE Recommendations

The following table summarizes the recommended PPE for various laboratory operations. This structured approach ensures that the level of protection matches the level of risk for each task.

ProcedureRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in fume hood)
Weighing Solid (<1g) ModerateChemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatN95 Particulate Respirator
Weighing Solid (>1g) HighFace Shield over GogglesDouble-gloved (Nitrile)Lab Coat & Chem-Resistant ApronHalf-mask Respirator with P100 filters
Preparing Solutions HighFace Shield over GogglesDouble-gloved (Nitrile)Lab Coat & Chem-Resistant ApronRecommended if splashes are likely
Running Reactions/Work-up Moderate-HighChemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot required if in a closed system or fume hood
Handling Spills Very HighFace Shield over GogglesHeavy-duty Chemical-Resistant GlovesChemical-Resistant Coveralls or SuitFull-face Respirator with Organic Vapor/P100 cartridges
Waste Disposal ModerateChemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot typically required

Operational Workflow for PPE Selection

To ensure a self-validating and logical approach to safety, use the following decision-making workflow for every task involving this compound.

PPE_Workflow start Begin Task Analysis substance_form Solid or Liquid? start->substance_form solid_aerosol Risk of Dust / Aerosol? substance_form->solid_aerosol Solid liquid_splash Risk of Splash? substance_form->liquid_splash Liquid quantity Quantity > 5g? solid_aerosol->quantity Yes ppe_base Baseline PPE: Goggles, Nitrile Gloves, Lab Coat, Closed Shoes solid_aerosol->ppe_base No ppe_respirator Add Respirator (N95 or Half-mask) solid_aerosol->ppe_respirator liquid_splash->quantity Yes liquid_splash->ppe_base No ppe_face_shield Upgrade to Face Shield over Goggles liquid_splash->ppe_face_shield quantity->ppe_base No ppe_body Add Chem-Resistant Apron / Coveralls quantity->ppe_body Yes

Caption: PPE selection workflow based on substance form and procedure risk.

Disposal and Decontamination

Properly removing and disposing of PPE is as important as wearing it. All disposable PPE, including gloves, bench paper, and wipes used for decontamination, should be considered hazardous waste.[6][11] Contaminated items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.[14]

Never wear potentially contaminated PPE, especially gloves, outside of the designated laboratory area.[13] After removing all protective gear, wash your hands and forearms thoroughly with soap and water.

By adhering to these protocols, we can handle novel compounds like this compound with the confidence that comes from a deep and practical commitment to safety. Always consult with your organization's EHS professionals to ensure compliance with all local and federal regulations.

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